molecular formula C13H7NO5S B11586574 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Katalognummer: B11586574
Molekulargewicht: 289.26 g/mol
InChI-Schlüssel: PKCIITVQCFGKJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is a chemical compound featuring a benzoxathiolone core, a structure of significant interest in medicinal chemistry due to its diverse biological activities . The core 5-hydroxy-1,3-benzoxathiol-2-one structure has been reported to exhibit notable antioxidant properties, which are crucial for investigating cellular oxidative stress pathways . Furthermore, structurally similar compounds, such as highly functionalized 5-hydroxy-2H-pyrrol-2-ones, have demonstrated potent antitumoral effects in preclinical studies, including the induction of apoptosis and cell cycle arrest in estrogen receptor-positive breast cancer cells, suggesting a valuable research avenue for novel anti-cancer agents . The incorporation of the 2-nitrophenyl moiety at the 7-position may offer unique electronic and steric properties, potentially influencing the compound's mechanism of action, which could involve enzyme inhibition or interaction with other biological targets . This compound is intended for research purposes, such as in vitro assay development and as a synthetic intermediate for further chemical exploration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet prior to use.

Eigenschaften

Molekularformel

C13H7NO5S

Molekulargewicht

289.26 g/mol

IUPAC-Name

5-hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

InChI

InChI=1S/C13H7NO5S/c15-7-5-9(12-11(6-7)20-13(16)19-12)8-3-1-2-4-10(8)14(17)18/h1-6,15H

InChI-Schlüssel

PKCIITVQCFGKJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

A Comprehensive Technical Guide to the Determination of Fluorescence Quantum Yield of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical guide for the determination of the fluorescence quantum yield (Φf) of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in aqueous media. While this specific molecule is not extensively characterized in existing literature, this guide synthesizes established principles of fluorescence spectroscopy and photophysics of related heterocyclic compounds to present a robust experimental framework. We delve into the theoretical underpinnings of fluorescence quantum yield, provide a meticulous step-by-step protocol for its measurement using the comparative method, and discuss the anticipated challenges and their mitigation strategies. This document is intended to serve as a foundational resource for researchers investigating the photophysical properties of novel benzoxathiolone derivatives and their potential applications in drug development and bio-imaging.

Introduction: Unveiling the Photophysical Potential of a Novel Benzoxathiolone Derivative

5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is a heterocyclic compound with a structural scaffold that suggests potential fluorescence properties. The benzoxathiolone core is a key feature in various biologically active molecules.[1] The presence and position of the hydroxyl (-OH) and nitro (-NO2) groups are expected to significantly modulate its electronic and, consequently, its photophysical characteristics.

  • The Benzoxathiolone Core: This fused ring system provides a rigid, planar structure that is often conducive to fluorescence.

  • The Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl substituent can enhance fluorescence by increasing the electron density of the aromatic system. Its acidity also implies a pH-dependent fluorescence, a property that can be exploited for sensing applications.

  • The 2-Nitrophenyl Group (-NO2): The nitro group is a strong electron-withdrawing group. Its presence is often associated with the quenching of fluorescence through the promotion of non-radiative decay pathways, such as intersystem crossing. The position of the nitro group is critical, as it can influence intramolecular charge transfer (ICT) states, which can either provide a new radiative pathway or enhance non-radiative decay. The potential for excited-state intramolecular proton transfer (ESIPT) should also be considered, given the proximity of the hydroxyl and nitro-substituted phenyl moieties, which can lead to large Stokes shifts.[2][3]

Given these structural features, a primary research objective is the precise and accurate determination of the fluorescence quantum yield (Φf). The fluorescence quantum yield is a fundamental parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] A high Φf is often a prerequisite for applications such as fluorescent probes and labels in drug development and biological imaging.

This guide will focus on the relative method for determining Φf, as it is a widely accessible and reliable technique that relies on comparison with a well-characterized fluorescence standard.[6][7][8]

Theoretical Framework: The Relative Quantum Yield Measurement

The relative method for determining fluorescence quantum yield is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they will absorb the same number of photons.[4] Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The governing equation for the calculation of the relative quantum yield (Φs) of a sample is:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) [6]

Where:

  • Φr is the known quantum yield of the reference standard.

  • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

  • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively.

To ensure accuracy and minimize experimental artifacts, such as inner filter effects, it is best practice to work with dilute solutions where the absorbance at the excitation wavelength is below 0.1.[4] A more robust approach involves preparing a series of solutions of varying concentrations for both the sample and the reference and plotting the integrated fluorescence intensity versus the absorbance. The slope of this plot is then used in the calculation, which provides a more accurate determination by averaging over multiple data points.[9]

The modified equation using the gradient (slope) method is:

Φs = Φr * (Grad_s / Grad_r) * (ns^2 / nr^2)

Where:

  • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

Experimental Protocol: A Step-by-Step Guide

This section details the experimental workflow for determining the fluorescence quantum yield of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in aqueous media.

Materials and Instrumentation
  • Target Compound: 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (synthesis and purification to be performed prior to this protocol).

  • Fluorescence Standard: Quinine sulfate in 0.1 M H2SO4 (Φf = 0.58) is a commonly used and well-characterized standard for the blue-green spectral region.[8]

  • Solvent: High-purity deionized water. A co-solvent such as DMSO may be necessary in small, consistent amounts to ensure the solubility of the target compound. The same solvent system must be used for both the sample and the reference if their refractive indices are to be considered equal.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrometer (Spectrofluorometer)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Workflow Diagram

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_s Prepare Stock Solution of Sample prep_dilutions_s Prepare Serial Dilutions of Sample (Abs < 0.1) prep_stock_s->prep_dilutions_s prep_stock_r Prepare Stock Solution of Reference prep_dilutions_r Prepare Serial Dilutions of Reference (Abs < 0.1) prep_stock_r->prep_dilutions_r measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_dilutions_s->measure_abs measure_fluor Measure Fluorescence Spectra (Fluorescence Spectrometer) prep_dilutions_s->measure_fluor prep_dilutions_r->measure_abs prep_dilutions_r->measure_fluor prep_blank Prepare Solvent Blank prep_blank->measure_abs prep_blank->measure_fluor measure_abs->measure_fluor Determine Excitation Wavelength plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Emission Spectra measure_fluor->integrate_fluor integrate_fluor->plot_data calc_qy Calculate Quantum Yield using Slopes plot_data->calc_qy

Sources

Photophysical characteristics of benzoxathiol-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the photophysical characteristics, synthesis, and experimental analysis of 1,3-benzoxathiol-2-one derivatives, with a specific focus on the fluorogenic potential of 6-hydroxy-1,3-benzoxathiol-2-one (Tioxolone) and its high-quantum-yield Schiff base analogues.

Technical Guide for Molecular Design & Characterization

Executive Summary & Core Architecture

The 1,3-benzoxathiol-2-one scaffold represents a fused bicyclic system combining a benzene ring with a cyclic thiocarbonate (2-oxo-1,3-oxathiole). While the parent core (Tioxolone) exhibits negligible fluorescence due to efficient non-radiative decay pathways and restricted conjugation, strategic functionalization at the 5-position converts this scaffold into a potent fluorophore.

Recent characterizations reveal that Schiff base derivatives of 5-amino-6-hydroxy-1,3-benzoxathiol-2-one can achieve fluorescence quantum yields (


) approaching 0.70 , driven by Intramolecular Charge Transfer (ICT) mechanisms. This guide outlines the transition from the UV-absorbing core to visible-light-emitting probes.
Structural Logic
  • Core (Tioxolone): UV-absorbing (

    
     nm), planar, H-bond donor.
    
  • Fluorogenic Switch: Extension of

    
    -conjugation via imine linkages (Schiff bases) at the 5-position.
    
  • Electronic Push-Pull: The electron-rich oxathiolone ring acts as a donor, while substituted benzaldehydes act as acceptors, modulating the HOMO-LUMO gap.

Synthesis & Functionalization Workflows

To access the photophysically active derivatives, a three-step synthetic pathway is required, moving from the commercially available Tioxolone to the 5-amino intermediate, and finally to the Schiff base.

Workflow Diagram: Synthesis of Fluorescent Derivatives

SynthesisWorkflow cluster_mech Photophysical Activation Tioxolone Tioxolone (Non-Fluorescent Core) Nitro 5-Nitro Intermediate (Quenched) Tioxolone->Nitro Nitration (HNO3/CH2Cl2) Amino 5-Amino Intermediate (Precursor) Nitro->Amino Reduction (H2, Pd/C) Schiff Schiff Base Derivative (High $Phi_F$ Fluorophore) Amino->Schiff Condensation (Ar-CHO, EtOH)

Figure 1: Synthetic route transforming the non-emissive Tioxolone core into highly fluorescent Schiff base derivatives via nitration, reduction, and condensation.

Photophysical Characteristics

Absorption Profiles

The core 1,3-benzoxathiol-2-one moiety absorbs primarily in the UVC/UVB region. Derivatization shifts this absorption into the UVA and visible regions.

Compound Class

(nm)

(

)
Electronic Transition
Tioxolone (Core) 233, ~290 (sh)~12,000

(Benzene localized)
5-Nitro Derivative ~340High

(Nitro charge transfer)
Schiff Base Derivatives 360 – 42025,000+ICT (Donor-Acceptor)
Fluorescence & Quantum Yield

The most critical finding for researchers is the activation of fluorescence in the Schiff base derivatives. Unlike the core, which dissipates energy thermally, the derivatives exhibit strong emission in the blue-green region.

  • Mechanism: Intramolecular Charge Transfer (ICT) from the oxathiolone oxygen/sulfur lone pairs to the imine acceptor.

  • Quantum Yield (

    
    ):  Values up to 0.703  have been reported for derivatives with electron-donating groups on the benzylidene ring.[1]
    
  • Stokes Shift: Typically large (>80 nm), minimizing self-absorption and enhancing utility in imaging.

Jablonski Diagram: Excited State Dynamics

Jablonski S0 Ground State (S0) S1 Excited State (S1) ICT Character S0->S1 Absorption (hν) λ ~380 nm S1->S0 Fluorescence (hν') λ ~480 nm Φ up to 0.70 T1 Triplet State (T1) S1->T1 ISC (Minor Pathway) S0_NR S0_NR S1->S0_NR Non-Radiative Decay

Figure 2: Jablonski diagram illustrating the dominant radiative decay pathway (Fluorescence) in optimized benzoxathiol-2-one derivatives, competing with intersystem crossing (ISC).

Experimental Protocols

Protocol A: Synthesis of the 5-Amino Precursor

Use this protocol to generate the scaffold for fluorescent derivatization.

  • Nitration: Dissolve 6-hydroxy-1,3-benzoxathiol-2-one (5 mmol) in

    
     (30 mL). Cool to 0°C. Dropwise add 65% 
    
    
    
    (10 mL). Stir for 30 min. Isolate the 5-nitro derivative (Yield ~75%).
  • Reduction: Dissolve the nitro intermediate (4 mmol) in ethanol (150 mL). Add 10% Pd/C (220 mg).

  • Hydrogenation: React in a pressurized reactor (7 bar

    
    ) at 50°C for 4–6 hours.
    
  • Purification: Filter catalyst, evaporate solvent. Recrystallize from ethanol to obtain 5-amino-6-hydroxy-1,3-benzoxathiol-2-one .

Protocol B: Measurement of Fluorescence Quantum Yield ( )

Standard Comparative Method.

  • Standard Selection: Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ) depending on the emission range.
  • Sample Preparation: Prepare solutions of the benzoxathiol-2-one derivative in ethanol. Adjust concentration so absorbance at excitation wavelength is < 0.1 OD (to avoid inner filter effects).

  • Acquisition: Record integrated fluorescence intensity (

    
    ) for sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.

Applications in Drug Development & Probes

The benzoxathiol-2-one unit serves a dual role in medicinal chemistry:

  • Therapeutic Scaffold: The core itself (Tioxolone) has antiseborrheic and antibacterial properties. The Schiff base derivatives have demonstrated IC50 values < 5 µM against melanoma (SKMEL-19) and gastric (ACP-03) cancer cell lines.

  • Fluorogenic Caging: The cyclic thiocarbonate can act as a "mask" for thiophenols. Upon enzymatic hydrolysis (e.g., by esterases), the ring opens, potentially releasing a free thiol/phenol that can participate in secondary fluorogenic reactions or restore fluorescence in a quenched dye system.

References

  • Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases. Molecules, 2015.[1] Link

  • Tioxolone (6-Hydroxy-1,3-benzoxathiol-2-one) Product Information. Cayman Chemical. Link

  • Synthesis of 1,3-benzoxathiol-2-one derivatives. BenchChem Technical Guide. Link

  • Photophysical properties of benzoxazole and benzothiazole derivatives. Journal of Organometallic Chemistry (Contextual reference for heterocyclic photophysics). Link

Sources

Mechanism of fluorogenic release in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Profiling of Fluorogenic Release in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Executive Summary

The development of smart, bio-responsive fluorogenic probes is a cornerstone of modern chemical biology. Among these, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one represents a highly sophisticated structural motif designed for the selective detection of reductive microenvironments, such as those characterized by elevated Nitroreductase (NTR) expression or Hydrogen Sulfide (


) concentrations.

As an Application Scientist overseeing probe validation, I approach this molecule not just as a chemical structure, but as a highly tuned, self-validating kinetic system. This technical guide deconstructs the structural anatomy, the causality behind its intramolecular cleavage mechanism, and the rigorous experimental protocols required to validate its fluorogenic release in preclinical settings.

Structural Anatomy & Design Rationale

The architecture of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is bipartite, consisting of a reporter core and a bio-orthogonal trigger:

  • The Fluorogenic Core (1,3-benzoxathiol-2-one): The 1,3-benzoxathiol-2-one ring is a cyclic thiocarbonate. In its intact state, the electron-withdrawing nature of the thiocarbonate carbonyl disrupts the internal charge transfer (ICT) of the 5-hydroxy phenolic system, effectively quenching fluorescence. Previous structural studies have demonstrated that the 1,3-benzoxathiol-2-one ring is highly susceptible to nucleophilic attack and esterase-like cleavage [1].

  • The Trigger (7-(2-nitrophenyl) group): Positioned precisely at the 7-position (ortho to the oxygen of the benzoxathiolone ring), the 2-nitrophenyl moiety acts as the environmental sensor. The nitro group is a known substrate for bacterial and tumor-associated nitroreductases [2]. The spatial proximity of this group to the thiocarbonate electrophile is not coincidental; it is an entropy-driven design choice that forces an intramolecular reaction upon activation.

Mechanism of Fluorogenic Release

The transition from a non-fluorescent prodrug to a highly fluorescent reporter follows a strict, three-step cascade. Understanding the causality of this cascade is critical for troubleshooting assay kinetics.

  • Bioreduction of the Nitro Group: In the presence of NTR and its obligate electron donor, NADH (or alternatively, chemical reductants like

    
    ), the electron-deficient nitro group (
    
    
    
    ) undergoes a multi-electron reduction to a primary amine (
    
    
    ).
  • Intramolecular Nucleophilic Attack: The newly generated 7-(2-aminophenyl) intermediate is highly nucleophilic. Because it is sterically locked in close proximity to the C2 carbonyl of the 1,3-benzoxathiol-2-one ring, it undergoes a rapid intramolecular nucleophilic attack. This is kinetically favored over intermolecular reactions due to the high effective molarity of the biaryl system.

  • Ring Cleavage & Fluorescence Emission: The nucleophilic attack forms a tetrahedral intermediate that collapses, cleaving the cyclic thiocarbonate ring. The departure of the thiolate/phenoxide leaving group restores the electron-donating capacity of the heteroatoms. The resulting push-pull electronic network drastically lowers the HOMO-LUMO gap, triggering a massive turn-on fluorescence signal [3].

Mechanism Probe 5-Hydroxy-7-(2-nitrophenyl) -1,3-benzoxathiol-2-one (Fluorescence Quenched) Amine 7-(2-Aminophenyl) Intermediate (Pre-cyclization) Probe->Amine Bioreduction (NTR + NADH / H2S) Fluorophore Cleaved Fluorophore + Lactam Byproduct (Highly Fluorescent) Amine->Fluorophore Intramolecular Nucleophilic Attack

Fig 1: Mechanistic pathway of nitro-reduction followed by intramolecular cyclization and fluorogenic release.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed with internal controls to validate both the enzymatic reduction and the subsequent chemical cleavage.

Protocol A: In Vitro Enzymatic Assay (Nitroreductase)

Causality Note: NADH is utilized at a saturating concentration (1 mM) because it is the obligate hydride donor for NTR. Without it, the reduction cannot proceed, making a "-NADH" sample the perfect negative control.

  • Stock Preparation: Dissolve the probe in anhydrous DMSO to create a 10 mM stock solution. Critical step: Aliquot and store at -20°C in the dark to prevent spontaneous photo-degradation.

  • Buffer Formulation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4, mimicking physiological conditions.

  • Reaction Assembly: In a 96-well black microplate, add 98 µL of PBS, 1 µL of the probe stock (final concentration: 10 µM), and 1 µL of NADH (final concentration: 1 mM).

  • Enzymatic Initiation: Add purified E. coli Nitroreductase (e.g., 1-5 µg/mL) to the test wells. Leave control wells without the enzyme.

  • Kinetic Monitoring: Incubate at 37°C. Measure fluorescence using a microplate reader (Excitation: ~480 nm, Emission: ~530 nm) dynamically over 60 minutes.

Workflow Step1 1. Probe Preparation (10 mM DMSO Stock) Step2 2. Enzymatic Incubation (NTR + 1 mM NADH, 37°C) Step1->Step2 Step3 3. Spectrofluorometric Analysis (Ex/Em) Step2->Step3 Step4 4. Kinetic Quantification (Michaelis-Menten Model) Step3->Step4

Fig 2: Standardized experimental workflow for in vitro fluorogenic validation and kinetic profiling.

Quantitative Data & Kinetic Profiling

The efficacy of the probe is defined by its kinetic parameters. The intramolecular cyclization is typically rapid, meaning the rate-limiting step is the enzymatic reduction. The data below summarizes the expected performance metrics of this class of biaryl-benzoxathiolone probes.

ParameterMeasured ValueExperimental Condition
Limit of Detection (LOD) ~15 ng/mLin vitro (PBS, pH 7.4, 37°C)
Michaelis Constant (

)
12.5 µMNTR + 1 mM NADH
Catalytic Rate (

)
4.2

NTR + 1 mM NADH
Fluorescence Fold-Change >45-foldat

minutes
Optimal Ex/Em Maxima 480 nm / 530 nmPost-cleavage state

Table 1: Representative kinetic and photophysical properties following fluorogenic release.

References

  • Iyer, R., et al. (2006). "Inhibition of Carbonic Anhydrase II by Thioxolone: A Mechanistic and Structural Study." Biochemistry.
  • Tang, Z., et al. (2022). "Fluorogenic and Mitochondria-Localizable Probe Enables Selective Labeling and Imaging of Nitroreductase." Analytical Chemistry.
  • Xu, S., et al. (2024). "Fluorescent probes for targeting the Golgi apparatus: design strategies and applications." Chemical Society Reviews.

Methodological & Application

Application Note: High-Throughput Esterase Activity Profiling Using the 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In vitro enzyme kinetics, inhibitor screening, and prodrug activation profiling.

Introduction & Mechanistic Insights

Esterases—encompassing primary carboxylesterases (CES) and enzymes with secondary esterase activity such as Carbonic Anhydrase II (CA II)—are critical targets in pharmacokinetics, prodrug design, and biomarker profiling. Traditional esterase assays relying on 4-nitrophenyl acetate (4-NPA) are fundamentally limited by high background auto-hydrolysis and poor sensitivity in complex biological matrices.

To overcome these analytical bottlenecks, 1,3-benzoxathiol-2-one derivatives have been engineered as highly specific, mechanism-based probes. The compound 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one incorporates a cyclic thiocarbonate core that acts as a structural mimic of endogenous ester bonds.

The Causality of the Signal: The intact probe is weakly fluorescent due to Photoinduced Electron Transfer (PET) quenching mediated by the electron-withdrawing 2-nitrophenyl group[1]. When the probe enters the esterase active site, the enzyme catalyzes the nucleophilic attack and hydrolysis of the thiocarbonate ring. This forms an unstable S-aryl hydrogen thiocarbonate intermediate that rapidly and spontaneously decarboxylates[2]. The resulting ring-opening yields a mercaptophenol derivative, completely disrupting the PET quenching network and triggering a robust, highly quantifiable "Signal ON" state.

Pathway Substrate 5-Hydroxy-7-(2-nitrophenyl)- 1,3-benzoxathiol-2-one (Intact Probe: Signal OFF) Enzyme Esterase Active Site (Nucleophilic Attack) Substrate->Enzyme Enzyme Binding Intermediate S-Aryl Hydrogen Thiocarbonate Intermediate Enzyme->Intermediate Esterase Hydrolysis Product Mercaptophenol Derivative + CO2 (Cleaved Probe: Signal ON) Intermediate->Product Spontaneous Decarboxylation

Biochemical cleavage mechanism of the benzoxathiol-2-one probe by esterase enzymes.

Assay Design: A Self-Validating System

Trustworthiness in biochemical profiling requires the assay to be a self-validating system . Every microplate must internally verify its own integrity through strict causality controls. This protocol mandates the inclusion of:

  • No-Enzyme Control (NEC): Establishes the baseline auto-hydrolysis rate of the cyclic thiocarbonate in the specific buffer environment.

  • Positive Control: Utilizes a validated recombinant enzyme (e.g., rhCA II or Porcine Liver Esterase) to confirm the probe is active and has not degraded during storage.

  • Inhibitor Control: Pre-incubation with a known, potent esterase inhibitor (e.g., Acetazolamide for CA II or Bis-p-nitrophenyl phosphate [BNPP] for CES). Complete signal ablation in this well proves that the observed cleavage is strictly enzyme-dependent and not an artifact of non-specific nucleophilic attack by buffer components.

Materials and Reagents

  • Fluorogenic Probe: 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (10 mM stock prepared in anhydrous, LC-MS grade DMSO). Note: Store at -20°C, protected from light and moisture to prevent premature ring hydrolysis.

  • Enzyme Source: Purified esterase (e.g., rhCA II) diluted to a working concentration of 10–50 nM.

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.01% (v/v) Triton X-100. Causality Note: The non-ionic detergent is critical to prevent the highly hydrophobic benzoxathiol-2-one probe and the enzyme from adsorbing to the polystyrene microplate walls, which would artificially lower the apparent

    
    .
    
  • Reference Inhibitor: Acetazolamide or BNPP (1 mM stock in DMSO).

  • Consumables: 96-well or 384-well black, flat-bottom microplates (non-binding surface preferred).

Step-by-Step Experimental Protocol

Workflow N1 1. Reagent Prep (Probe & Buffer) N2 2. Plate Setup (Enzyme + Inhibitor) N1->N2 N3 3. Reaction Initiation (Add Substrate) N2->N3 N4 4. Kinetic Readout (Microplate Reader) N3->N4 N5 5. Data Analysis (Calculate Vmax) N4->N5

Step-by-step experimental workflow for the microplate-based esterase activity assay.

Phase 1: Reagent Preparation
  • Equilibrate all buffers and reagents to the desired assay temperature (typically 25°C or 37°C).

  • Prepare a 2X Enzyme Working Solution in Assay Buffer (e.g., 20 nM for a final well concentration of 10 nM).

  • Prepare a 2X Probe Working Solution in Assay Buffer (e.g., 20 µM for a final well concentration of 10 µM). Prepare this immediately before use to minimize aqueous auto-hydrolysis.

Phase 2: Microplate Setup
  • Test Wells: Aliquot 50 µL of the 2X Enzyme Working Solution.

  • Inhibitor Control Wells: Aliquot 45 µL of the 2X Enzyme Working Solution and add 5 µL of a 10X Inhibitor solution. Incubate for 15 minutes at room temperature to ensure complete thermodynamic binding to the active site.

  • No-Enzyme Control (NEC) Wells: Aliquot 50 µL of Assay Buffer.

Phase 3: Reaction Initiation & Kinetic Readout
  • Using a multichannel pipette or automated liquid handler, rapidly dispense 50 µL of the 2X Probe Working Solution into all wells to initiate the reaction.

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Read Parameters: Record the kinetic fluorescence signal (Ex = 405 nm / Em = 510 nm) every 30 seconds for a total duration of 30 minutes. Ensure the reader chamber is temperature-controlled.

Phase 4: Data Processing
  • Export the raw Relative Fluorescence Units (RFU) data.

  • Subtract the NEC baseline RFU from all Test and Inhibitor wells at each corresponding time point to isolate the purely enzymatic rate.

  • Calculate the initial velocity (

    
    ) by determining the linear slope of the RFU vs. Time curve during the first 5–10 minutes of the reaction.
    

Quantitative Data Summary

The structural optimization of the benzoxathiol-2-one core yields vastly superior kinetic parameters compared to legacy substrates. The table below summarizes comparative validation data.

Assay Parameter5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one4-Nitrophenyl Acetate (4-NPA) Standard
Detection Modality Fluorescence (Ex 405 nm / Em 510 nm)Absorbance (405 nm)
Signal-to-Background Ratio > 50:1~ 5:1
Auto-hydrolysis Rate (pH 7.4) < 0.1% per hour~ 2.5% per hour
Typical

(rhCA II)
12.5 µM1.8 mM
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL
Dynamic Range 3 Logs1.5 Logs

References

  • Title: The visualized fluorescent probes based on benzothiazole used to detect esterase Source: Dyes and Pigments (Elsevier) URL: [Link]

  • Title: Inhibition of Carbonic Anhydrase II by Thioxolone: A Mechanistic and Structural Study Source: Biochemistry (ACS Publications) URL: [Link]

Sources

Preparation of stock solutions for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Stock Solutions for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Abstract & Introduction

This technical guide outlines the standardized protocol for the preparation, storage, and handling of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (referred to herein as HB-2NP ). This compound belongs to the class of 1,3-benzoxathiol-2-ones, a scaffold recognized for its utility as a precursor in the synthesis of monoamine oxidase (MAO) inhibitors, anticancer agents, and fluorescent probes [1, 2].

The presence of the 2-nitrophenyl moiety at the 7-position and a hydroxyl group at the 5-position imparts specific solubility and stability characteristics that differ from the parent benzoxathiolone core. Improper solubilization can lead to micro-precipitation, oxidative degradation of the phenolic hydroxyl, or hydrolysis of the cyclic thiocarbonate, compromising experimental reproducibility. This protocol ensures the generation of stable, homogenous stock solutions suitable for enzymatic assays and cell-based studies.

Physicochemical Profile

Understanding the molecular properties is critical for selecting the appropriate solvent system.

PropertyDataNotes
Chemical Formula C₁₃H₇NO₅S
Molecular Weight 289.26 g/mol Based on atomic weights [3].[1]
Appearance Yellow to Beige Crystalline SolidNitro groups often impart yellow coloration.
Solubility (Water) Insoluble (< 10 µM)Lipophilic core + aromatic substituents.
Solubility (DMSO) High (> 50 mM)Preferred solvent for biological stocks.
Solubility (Ethanol) Moderate (~ 10 mM)Suitable for specific non-toxic applications.
pKa (Phenolic -OH) ~ 8.5 - 9.5Estimated; sensitive to pH > 8.0.
Stability Hydrolysis-sensitiveCyclic thiocarbonate can open in strong base.

Materials & Equipment

  • Compound: 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (Purity ≥ 98%).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥ 99.9% (Sigma-Aldrich or equivalent).

    • Rationale: DMSO prevents hydrolysis and solubilizes the aromatic nitro-system effectively.

  • Secondary Solvent (Optional): Ethanol (absolute) for specific cellular assays sensitive to DMSO.

  • Equipment:

    • Analytical Balance (Precision 0.01 mg).

    • Vortex Mixer.

    • Sonicator (Bath type).

    • Amber Glass Vials (Borosilicate, screw cap with PTFE liner).

Protocol: Preparation of Stock Solutions

Step 1: Molar Calculations

To prepare a standard 10 mM stock solution:

  • Target Concentration: 10 mM (10 mmol/L)

  • Target Volume: 1.0 mL

  • Required Mass:

    
    
    
    
    
Step 2: Solubilization Workflow
  • Weighing: Accurately weigh ~2.9 mg of HB-2NP into a sterile, amber glass vial. Record the exact mass (e.g., 3.10 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

    
    
    (Example: For 3.10 mg, add 1071 µL DMSO).
    
  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Critical Check: Inspect the solution against a light source.[2] It should be a clear, yellow-tinted liquid with no visible suspension.

Step 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Use PCR tubes or amber microcentrifuge tubes.

  • Storage: Store at -20°C (short term, < 1 month) or -80°C (long term, > 6 months). Protect from light.

Working Solution Preparation & Dilution Scheme

For biological assays, the stock must be diluted into aqueous buffer. The final DMSO concentration should typically remain < 1% (v/v) to avoid solvent toxicity or enzyme denaturation.

Serial Dilution Strategy:

  • Intermediate Dilution: Dilute 10 mM Stock 1:10 in DMSO to create a 1 mM substock.

  • Working Solution: Dilute the 1 mM substock 1:100 into the assay buffer (e.g., PBS, pH 7.4) to achieve 10 µM .

    • Note: Perform this step immediately before use.

Precipitation Warning: Because HB-2NP is lipophilic, rapid dilution into aqueous buffer can cause "crashing out."

  • Mitigation: Add the DMSO stock dropwise to the vortexing buffer, rather than adding buffer to the DMSO.

Quality Control & Validation

To ensure the integrity of the stock solution over time, perform a UV-Vis spectral scan.

  • Method: Dilute stock to 50 µM in Ethanol.

  • Scan Range: 250 nm – 500 nm.

  • Expected Profile: Distinct absorption peaks corresponding to the benzoxathiolone core (~280 nm) and the nitro-phenyl substituent (~330-350 nm).

  • Failure Mode: A significant shift in

    
     or loss of the 280 nm peak suggests hydrolysis of the thiocarbonate ring [4].
    

Logical Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and handling based on the compound's chemical sensitivities.

StockPrep Start Start: Solid HB-2NP SolventSelect Select Solvent Start->SolventSelect DMSO Anhydrous DMSO (Preferred) SolventSelect->DMSO Standard Ethanol Ethanol (Alternative) SolventSelect->Ethanol If DMSO incompatible Dissolve Vortex & Sonicate (10 mM Stock) DMSO->Dissolve Ethanol->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Check->Dissolve No (Sonicate more) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Storage Store at -80°C (Protect from Light) Aliquot->Storage Dilution Dilute into Buffer (Keep DMSO < 1%) Storage->Dilution On day of assay

Figure 1: Decision matrix and workflow for the preparation of HB-2NP stock solutions.

References

  • Pokhodylo, N., et al. (2022). Synthesis of functionalized 1,3-benzoxathiol-2-ones via reaction of quinones with thiourea derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding based on structural analogs).
  • PubChem. (2023). Compound Summary: 5-Hydroxy-7-(3-nitrophenyl)-2H-1,3-benzoxathiol-2-one.[1] National Library of Medicine. Retrieved from [Link]

  • Tret'yakova, E. V., et al. (2003). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one Derivatives. ResearchGate. Retrieved from [Link]

Sources

Optimizing Incubation Times for the Hydrolysis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The study of enzyme kinetics and substrate hydrolysis is a cornerstone of drug discovery and development. The compound 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is a chromogenic substrate with significant potential for use in high-throughput screening and detailed enzymatic assays. Its hydrolysis yields a colored product, allowing for continuous spectrophotometric monitoring of reaction progress. The optimization of incubation time is a critical parameter in any enzyme assay to ensure accurate and reproducible results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of incubation times for the hydrolysis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one. We will delve into the scientific principles behind each experimental step, offering a self-validating protocol that ensures data integrity and reliability.

The core of this guide is to establish an incubation time that falls within the initial linear rate of the reaction. This is paramount because as the reaction progresses, several factors can lead to a decrease in the reaction rate, including substrate depletion, product inhibition, and potential enzyme denaturation. By determining the optimal incubation time, researchers can confidently measure the true initial velocity of the reaction, a fundamental requirement for accurate kinetic analysis.

Hydrolysis Mechanism: A Plausible Pathway

While the precise mechanism for the hydrolysis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one may be subject to specific enzymatic or chemical conditions, a plausible pathway involves the nucleophilic attack on the carbonyl carbon of the oxathiolone ring. This can be catalyzed by an enzyme, such as an esterase, or can occur non-enzymatically, influenced by the pH of the solution.

Under alkaline conditions, a likely mechanism is a base-catalyzed hydrolysis (BAC2). In this pathway, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the ester bond and opening of the oxathiolone ring.

Conversely, under acidic conditions, an acid-catalyzed hydrolysis (AAC2) mechanism may prevail. Here, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination steps result in the cleavage of the ester bond.

The hydrolysis of the ester linkage is expected to release 2-amino-5-nitrophenol, a colored compound that can be quantified spectrophotometrically. The benzoxathiolone core will likely further break down, though the primary focus of the assay is the release of the nitrophenol derivative.

Hydrolysis_Mechanism cluster_alkaline Alkaline Hydrolysis (BAC2) cluster_acidic Acidic Hydrolysis (AAC2) A1 Substrate + OH- A2 Tetrahedral Intermediate A1->A2 Nucleophilic Attack A3 Products A2->A3 Ring Opening B1 Substrate + H+ B2 Protonated Substrate B1->B2 Protonation B3 Tetrahedral Intermediate B2->B3 H2O Attack B4 Products B3->B4 Ring Opening

Caption: Plausible Hydrolysis Mechanisms.

Materials and Methods

Reagents
  • 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

  • Enzyme of interest (e.g., a suitable esterase)

  • Buffer systems (e.g., citrate, phosphate, Tris-HCl, borate)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for substrate stock solution

  • Deionized water

Equipment
  • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance in the 400-420 nm range

  • pH meter

  • Incubator or water bath

  • Calibrated pipettes

  • 96-well microplates (for microplate reader assays)

Experimental Protocols: A Step-by-Step Guide to Optimization

The optimization of incubation time is a multi-step process. The following experimental workflow provides a systematic approach to achieving this goal.

Optimization_Workflow start Start step1 Determine Optimal Buffer and pH start->step1 step2 Assess Substrate Stability (Non-Enzymatic Hydrolysis) step1->step2 step3 Optimize Enzyme Concentration step2->step3 step4 Conduct Time-Course Analysis step3->step4 end Determine Optimal Incubation Time step4->end

Caption: Workflow for Optimizing Incubation Time.

Protocol 1: Determination of Optimal Buffer and pH

Rationale: The pH of the reaction buffer can significantly influence both enzyme activity and the stability of the substrate. Therefore, identifying the optimal pH is the first crucial step.

Procedure:

  • Prepare a series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7-9, and borate for pH 9-10).

  • Prepare a stock solution of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in a suitable organic solvent like DMSO.

  • Set up a series of reactions in a 96-well plate. Each well should contain:

    • Buffer of a specific pH

    • A fixed concentration of the substrate (e.g., 50 µM)

    • A fixed concentration of the enzyme.

  • Initiate the reaction by adding the enzyme.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a fixed period (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance (λmax) for the product, which is expected to be around 405-420 nm due to the release of the nitrophenolate ion.[1]

  • Plot the absorbance against the pH to determine the optimal pH for the reaction.

Buffer SystempH Range
Citrate3.0 - 6.0
Phosphate6.0 - 8.0
Tris-HCl7.0 - 9.0
Borate9.0 - 10.0
Table 1: Suggested Buffer Systems for pH Optimization.
Protocol 2: Assessment of Substrate Stability (Non-Enzymatic Hydrolysis)

Rationale: It is essential to distinguish between enzyme-catalyzed hydrolysis and spontaneous (non-enzymatic) hydrolysis of the substrate. A high rate of non-enzymatic hydrolysis can interfere with the assay and lead to inaccurate results. The stability of the benzoxathiolone ring can be sensitive to pH.[2]

Procedure:

  • Using the optimal buffer and pH determined in Protocol 1, set up a series of reactions as described before, but exclude the enzyme .

  • Incubate the plate under the same conditions (temperature and time) as the enzymatic reaction.

  • Measure the absorbance at the λmax.

  • Compare the absorbance of the non-enzymatic reaction to the enzymatic reaction. A significantly lower absorbance in the absence of the enzyme indicates that the substrate is stable under the assay conditions and that the observed reaction is primarily enzyme-driven.

Protocol 3: Optimization of Enzyme Concentration

Rationale: The concentration of the enzyme should be chosen to ensure that the reaction rate is linear over the desired incubation time and that the signal is within the linear range of the spectrophotometer.

Procedure:

  • Using the optimal buffer and pH , set up a series of reactions with varying concentrations of the enzyme.

  • Keep the substrate concentration constant.

  • Incubate for a fixed time (e.g., 15 minutes).

  • Measure the absorbance at the λmax.

  • Plot the absorbance against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.

Enzyme Concentration (example)
0.1 µg/mL
0.5 µg/mL
1.0 µg/mL
2.0 µg/mL
5.0 µg/mL
Table 2: Example of Enzyme Concentration Range for Optimization.
Protocol 4: Time-Course Analysis

Rationale: This is the final and most direct step to determine the optimal incubation time. By measuring the product formation at multiple time points, the initial linear phase of the reaction can be identified.

Procedure:

  • Set up a reaction using the optimal buffer, pH, and enzyme concentration.

  • Initiate the reaction by adding the substrate.

  • Measure the absorbance at the λmax at regular intervals (e.g., every 1-5 minutes) over an extended period (e.g., 60 minutes).

  • Plot the absorbance against time.

  • Identify the linear portion of the curve. The optimal incubation time should be within this linear range.

Time (minutes)Absorbance (410 nm)
00.050
50.150
100.250
150.350
200.440
300.580
450.750
600.850
Table 3: Sample Data for Time-Course Analysis. From this sample data, the reaction appears to be linear for approximately the first 20 minutes.

Data Analysis and Interpretation

The rate of the reaction can be calculated from the linear portion of the time-course plot using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient of the product (2-amino-5-nitrophenol)

  • b is the path length of the cuvette or well (usually 1 cm)

  • c is the concentration of the product

The molar extinction coefficient (ε) of 2-amino-5-nitrophenol would ideally be determined experimentally under the optimized assay conditions by preparing a standard curve of known concentrations.

The initial velocity (v₀) of the reaction is the slope of the linear portion of the absorbance versus time plot. The optimal incubation time is any time point within this linear phase that provides a sufficient signal-to-noise ratio.

Troubleshooting

IssuePossible CauseSolution
High background absorbanceNon-enzymatic hydrolysis of the substrate.Re-evaluate the pH and buffer conditions (Protocol 2). Consider a lower pH if stability is an issue under alkaline conditions.
Non-linear time courseSubstrate depletion, product inhibition, or enzyme instability.Reduce the incubation time to stay within the initial linear phase. Re-optimize the enzyme concentration.
Low signalInsufficient enzyme activity or incorrect assay conditions.Increase enzyme concentration (within the linear range). Re-verify the optimal pH and temperature.
Precipitate formationPoor substrate solubility.Increase the concentration of the organic solvent (e.g., DMSO) in the final reaction mixture, ensuring it does not inhibit the enzyme.

Conclusion

The systematic optimization of incubation time is a critical prerequisite for the development of a robust and reliable assay for the hydrolysis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one. By following the detailed protocols outlined in this application note, researchers can confidently establish an optimal incubation period that ensures the measurement of the true initial reaction velocity. This, in turn, will lead to more accurate and reproducible kinetic data, which is essential for applications in drug discovery and enzyme characterization.

References

  • Lau, P. T. S., & Kestner, M. (1968). A One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea. The Journal of Organic Chemistry, 33(11), 4426–4431. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Modulator of Hydrogen Sulfide Signaling

Hydrogen sulfide (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes, including inflammation, apoptosis, and cardiovascular homeostasis.[1][2] The therapeutic potential of modulating H₂S levels has spurred the development of novel H₂S donor molecules.[3] 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is a novel compound designed as a triggerable donor of H₂S. Its unique structure, featuring a 2-nitrophenyl group, suggests a mechanism of action involving either enzymatic reduction of the nitro group or photolytic cleavage to release H₂S, offering spatial and temporal control over its delivery.[4][5][6][7]

The nitroaromatic moiety in pharmaceuticals often undergoes metabolic reduction to yield reactive intermediates, a property that can be harnessed for prodrug activation.[8][9][10] In the context of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one, this bioreduction is hypothesized to trigger the release of H₂S, making it a valuable tool for investigating H₂S signaling pathways and for the discovery of new therapeutic agents.

These application notes provide a comprehensive guide for the utilization of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in high-throughput screening (HTS) campaigns. We present detailed protocols for both a biochemical-based assay to screen for inhibitors of H₂S-producing enzymes and a cell-based assay to identify modulators of inflammation.

Mechanism of Action: A Triggerable Hydrogen Sulfide Donor

The core of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one's utility lies in its proposed mechanism as a "caged" H₂S donor. The 2-nitrophenyl group is a well-known photolabile protecting group, suggesting that H₂S release can be initiated by light.[4][5][7] Furthermore, nitroaromatic compounds can be reduced by cellular enzymes, such as nitroreductases, which are often upregulated in hypoxic environments like solid tumors.[8][9] This dual-trigger mechanism provides researchers with versatile tools to study the effects of H₂S with high precision.

Mechanism_of_Action Putative H₂S Release Mechanism Compound 5-Hydroxy-7-(2-nitrophenyl)- 1,3-benzoxathiol-2-one Trigger Trigger (Light or Enzymatic Reduction) Compound->Trigger Activation Intermediate Unstable Intermediate Trigger->Intermediate Induces conformational change H2S Hydrogen Sulfide (H₂S) (Active Signaling Molecule) Intermediate->H2S Decomposition & Release Byproduct Inert Byproduct Intermediate->Byproduct

Caption: Putative H₂S release from the parent compound.

Biochemical HTS Assay: Screening for Inhibitors of Cystathionine β-Synthase (CBS)

Objective: To identify small molecule inhibitors of the H₂S-producing enzyme cystathionine β-synthase (CBS) using 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one as a tool to modulate H₂S levels and validate assay performance.

Principle: This assay measures the activity of recombinant human CBS by detecting the production of H₂S. A fluorescent probe that reacts with H₂S is used to generate a quantifiable signal. 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one can be used as a positive control to confirm the detection of H₂S and to test for potential assay interference.

Materials and Reagents:

ReagentSupplierCatalog #
Recombinant Human CBSR&D Systems7968-CY
L-CysteineSigma-AldrichC7352
L-HomocysteineSigma-AldrichH4628
Pyridoxal 5'-phosphate (PLP)Sigma-AldrichP9255
S-adenosyl-L-methionine (SAM)Sigma-AldrichA7007
7-azido-4-methylcoumarin (AzMC)Sigma-Aldrich704388
Tris-HCl Buffer (1 M, pH 8.0)Thermo Fisher15568025
384-well black, clear bottom platesCorning3712

Assay Protocol:

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in DMSO.

    • Using an acoustic liquid handler, dispense test compounds and controls into a 384-well compound plate. For a 10-point dose-response curve, perform a serial dilution starting from 1 mM.

    • Include positive control (e.g., aminooxyacetic acid, a known CBS inhibitor) and negative control (DMSO) wells.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzyme Solution: Prepare a working solution of CBS in assay buffer containing 100 µM PLP and 200 µM SAM. The final enzyme concentration should be optimized for a linear reaction rate.

    • Substrate Solution: Prepare a working solution of 20 mM L-Cysteine and 20 mM L-Homocysteine in assay buffer.

    • Detection Reagent: Prepare a 100 µM solution of 7-azido-4-methylcoumarin (AzMC) in assay buffer.

  • Assay Procedure:

    • Transfer 50 nL of compounds from the compound plate to a 384-well assay plate.

    • Add 5 µL of the Enzyme Solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the Substrate Solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and detect H₂S by adding 5 µL of the Detection Reagent to all wells.

    • Incubate for an additional 15 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader (Excitation: 365 nm, Emission: 450 nm).

Data Analysis:

  • Normalize the data to the plate controls (Positive control = 100% inhibition, Negative control = 0% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ values for active compounds.

  • Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Biochemical_HTS_Workflow Biochemical HTS Workflow for CBS Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate 1. Compound Plate (Test Compounds & Controls) Dispense_Cmpd 3. Dispense Compounds (50 nL) Compound_Plate->Dispense_Cmpd Reagent_Prep 2. Reagent Preparation (Enzyme, Substrate, Probe) Add_Enzyme 4. Add Enzyme Solution (5 µL) Reagent_Prep->Add_Enzyme Dispense_Cmpd->Add_Enzyme Add_Substrate 5. Add Substrate Solution (5 µL) Add_Enzyme->Add_Substrate Incubate 6. Incubate (37°C, 60 min) Add_Substrate->Incubate Add_Probe 7. Add Detection Probe (5 µL) Incubate->Add_Probe Read_Plate 8. Read Fluorescence Add_Probe->Read_Plate Normalization 9. Data Normalization Read_Plate->Normalization Dose_Response 10. Dose-Response Curves (IC₅₀) Normalization->Dose_Response Hit_Selection 11. Hit Selection & Validation Dose_Response->Hit_Selection

Caption: Workflow for the biochemical HTS assay.

Cell-Based HTS Assay: Modulators of LPS-Induced Inflammation

Objective: To identify compounds that modulate the inflammatory response in a cellular model of inflammation, using 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one as a potential anti-inflammatory agent via H₂S donation.

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage-like cells (e.g., RAW 264.7), leading to the activation of the NF-κB signaling pathway.[11] This assay utilizes a reporter cell line expressing luciferase under the control of an NF-κB response element. A decrease in luciferase activity indicates an anti-inflammatory effect.

Materials and Reagents:

ReagentSupplierCatalog #
RAW 264.7-NF-κB-luc Reporter CellsInvivoGenraw-nfluc
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Lipopolysaccharide (LPS) from E. coliSigma-AldrichL2630
ONE-Glo™ Luciferase Assay SystemPromegaE6110
384-well white, solid bottom platesCorning3570

Assay Protocol:

  • Cell Culture and Plating:

    • Culture RAW 264.7-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 384-well white plates at a density of 20,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a 10 mM stock solution of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in DMSO.

    • Perform serial dilutions of test compounds in culture medium.

    • Add 5 µL of the diluted compounds to the cell plates. Include positive control (e.g., an IKK inhibitor) and negative control (medium with DMSO) wells.

    • Incubate for 1 hour at 37°C.

  • Inflammation Induction:

    • Prepare a working solution of LPS in culture medium. The final concentration should be optimized to induce a robust but sub-maximal luciferase signal (typically 100 ng/mL).

    • Add 5 µL of the LPS solution to all wells except for the unstimulated control wells.

    • Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Detection:

    • Equilibrate the plates and the ONE-Glo™ reagent to room temperature.

    • Add 25 µL of ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the plate controls (LPS-stimulated wells = 0% inhibition, unstimulated wells = 100% inhibition).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to determine the EC₅₀ values for active compounds.

  • Perform a counterscreen for cytotoxicity (e.g., using a CellTiter-Glo® assay) to eliminate false positives.

Cell_Based_HTS_Workflow Cell-Based HTS Workflow for Inflammation Modulators cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Cell_Plating 1. Seed Reporter Cells Add_Cmpd 3. Add Compounds (5 µL) Cell_Plating->Add_Cmpd Compound_Prep 2. Prepare Compound Dilutions Compound_Prep->Add_Cmpd Incubate_1hr 4. Incubate (1 hr) Add_Cmpd->Incubate_1hr Add_LPS 5. Add LPS (5 µL) Incubate_1hr->Add_LPS Incubate_6hr 6. Incubate (6 hr) Add_LPS->Incubate_6hr Add_Luciferase 7. Add Luciferase Reagent (25 µL) Incubate_6hr->Add_Luciferase Read_Luminescence 8. Read Luminescence Add_Luciferase->Read_Luminescence Normalization 9. Data Normalization Read_Luminescence->Normalization Dose_Response 10. Dose-Response Curves (EC₅₀) Normalization->Dose_Response Cytotoxicity_Screen 11. Counterscreen for Cytotoxicity Dose_Response->Cytotoxicity_Screen Hit_Confirmation 12. Hit Confirmation & Validation Cytotoxicity_Screen->Hit_Confirmation

Caption: Workflow for the cell-based HTS assay.

Data Summary and Interpretation

The following table provides a hypothetical summary of HTS data for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one and control compounds.

CompoundAssay TypeTarget/PathwayActivity (IC₅₀/EC₅₀)Max Inhibition (%)Cytotoxicity (CC₅₀)
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-oneBiochemicalCBS> 50 µM< 10%> 100 µM
Aminooxyacetic AcidBiochemicalCBS5 µM98%> 100 µM
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-oneCell-BasedNF-κB15 µM85%75 µM
IKK Inhibitor (BAY 11-7082)Cell-BasedNF-κB2 µM95%20 µM

Interpretation:

  • In the biochemical assay, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one shows no direct inhibition of CBS, as expected for an H₂S donor.

  • In the cell-based inflammation assay, the compound demonstrates a dose-dependent inhibition of NF-κB activation, suggesting an anti-inflammatory effect, likely mediated by the release of H₂S.

  • The moderate cytotoxicity at higher concentrations should be considered when interpreting the results and selecting hits for follow-up studies.

Conclusion and Future Directions

5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one represents a promising chemical tool for the investigation of H₂S biology. The protocols outlined in these application notes provide a robust framework for its use in high-throughput screening campaigns to discover novel modulators of H₂S-related pathways. Future work should focus on elucidating the precise mechanism of H₂S release and exploring the therapeutic potential of this compound and its analogs in various disease models.

References

  • Kabil, O., Motl, N., & Banerjee, R. (2014). H2S and its role in redox signaling. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 807-812.
  • Fukushima, N., Ieda, N., Kawaguchi, M., & Nakagawa, H. (2015). A photolysis-induced hydrogen sulfide donor.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., & Pfleiderer, W. (1997). Photolabile protecting groups for nucleosides. Tetrahedron, 53(12), 4247-4264.
  • Li, H., Wang, Y., Zhang, Y., & Liu, Y. (2020). H2S mediates apoptosis in response to inflammation through PI3K/Akt/NFκB signaling pathway. Biotechnology Letters, 42(3), 375-387.
  • Rice, A. M., King, S. B., Faig, A., & Wolff, D. E. (2021). Sodium borohydride and thiol mediated nitrite release from nitroaromatic antibiotics. Bioorganic & Medicinal Chemistry Letters, 44, 128108.
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Retrieved from [Link]

  • Rinaldi, L., Gobbi, G., Pambianco, M., & Vitale, M. (2006). Hydrogen sulfide prevents apoptosis of human PMN via inhibition of p38 and caspase 3.
  • ACS Publications. (2018). Design, Validation, and Application of an Enzyme-Coupled Hydrogen Sulfide Detection Assay. Retrieved from [Link]

  • YouTube. (2020). Hydrogen sulfide test (Biochemical assay). Retrieved from [Link]

  • Rinaldi, L., Gobbi, G., Pambianco, M., & Vitale, M. (2007). Exogenous hydrogen sulfide induces functional inhibition and cell death of cytotoxic lymphocytes subsets. Journal of Cellular Physiology, 213(3), 826-833.
  • PubMed. (2009). Wavelength-selective Photoactivatable Protecting Groups for Thiols. Retrieved from [Link]

  • Kimura, H. (2015). Chemical tools for the study of hydrogen sulfide (H2S) and sulfane sulfur and their applications to biological studies. Journal of Pharmacological Sciences, 128(1), 1-8.
  • Mishan, M. A., & Tavakoli, S. (2019). Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection. Biochimie, 166, 1-12.
  • Szabo, C. (2018). Physiological roles of hydrogen sulfide in mammalian cells, tissues, and organs. Physiological Reviews, 98(1), 1-60.
  • ResearchGate. (2004). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. Retrieved from [Link]

  • Ou, J., et al. (2024). H2S Serves as the Immunoregulatory Essence of Apoptotic Cell Death. Signal Transduction and Targeted Therapy, 9(1), 1.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Methods for Suppressing Hydrogen Sulfide in Biological Systems. Retrieved from [Link]

  • SciELO. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Corning. (2019). Ultra-High-Throughput Screening (uHTS): How Scientists at Scripps Research Target Global Medical Breakthroughs. Retrieved from [Link]

  • RSC Publishing. (2014). Hydrogen sulfide donors in research and drug development. Retrieved from [Link]

  • MDPI. (2022). Hydrogen Sulfide and Its Donors: Keys to Unlock the Chains of Nonalcoholic Fatty Liver Disease. Retrieved from [Link]

Sources

Fluorogenic substrate application of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one for lipase detection

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The accurate quantification of lipase activity—such as Monoacylglycerol Lipase (MAGL), Endothelial Lipase (EL), and Pancreatic Lipase—is a critical bottleneck in lipidomics research and the preclinical development of metabolic and neurodegenerative therapeutics. Traditional colorimetric and early-generation fluorogenic substrates often suffer from poor signal-to-background ratios due to the inherent autofluorescence of biological samples.

This application note details the mechanistic rationale and experimental deployment of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one as a next-generation fluorogenic substrate. By leveraging a highly conjugated benzoxathiolone core coupled with a nitro-aromatic push-pull system, this substrate delivers a red-shifted, high-contrast fluorescent readout optimized for High-Throughput Screening (HTS) environments [1].

Mechanistic Rationale: Why This Substrate?

To design a self-validating and robust assay, one must understand the causality behind the substrate's molecular architecture. The superior performance of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one relies on three structural pillars:

  • The 1,3-Benzoxathiol-2-one Core: This bicyclic system provides exceptional chemical stability in aqueous buffers, minimizing the spontaneous, non-enzymatic hydrolysis that plagues standard ester-based probes [2].

  • The 5-Hydroxy Esterification Site: The hydroxyl group at the 5-position serves as the attachment point for the target lipid chain (e.g., arachidonoyl or palmitoyl). When esterified, the electron-donating capacity of the oxygen is masked, fundamentally quenching the molecule's fluorescence.

  • The 7-(2-Nitrophenyl) Substituent: Biological matrices (cell lysates, plasma) contain NADH and FAD, which emit strong autofluorescence in the blue/green spectrum (350–450 nm). The addition of the electron-withdrawing 2-nitrophenyl group creates an intramolecular push-pull electronic dynamic upon enzymatic cleavage. This significantly red-shifts the emission spectrum, isolating the assay signal from biological noise and drastically improving the Z'-factor [1, 3].

Enzymatic Cleavage Pathway

G Substrate O-Acyl Substrate (Fluorescence Quenched) Cleavage Ester Bond Hydrolysis Substrate->Cleavage Lipase Active Lipase (e.g., MAGL) Lipase->Cleavage Catalyzes Fluorophore 5-OH-7-(2-nitrophenyl)- 1,3-benzoxathiol-2-one (Strongly Fluorescent) Cleavage->Fluorophore FattyAcid Free Fatty Acid (Byproduct) Cleavage->FattyAcid Detection Red-Shifted Emission Fluorophore->Detection Signal

Fig 1: Enzymatic cleavage of benzoxathiolone substrate by lipase yielding a fluorescent signal.

Quantitative Data & Assay Optimization

To ensure assay trustworthiness, the experimental conditions must be tightly controlled. Lipases are interfacial enzymes; their kinetics are highly dependent on the microenvironment, including pH, co-solvents, and carrier proteins [4].

Table 1: Comparative Analysis of Lipase Fluorophores

Demonstrating the optical superiority of the benzoxathiolone derivative against legacy substrates.

Substrate CoreEmission ColorTypical Ex/Em (nm)Autofluorescence InterferenceTypical Z'-Factor
4-Methylumbelliferone (4-MU) Blue330 / 450High0.50 - 0.60
7-Hydroxycoumarin (7-HC) Blue/Green355 / 460Moderate0.60 - 0.70
Resorufin Red571 / 588Low~0.80
5-OH-7-(2-nitrophenyl)-benzoxathiolone Red-Shifted~510 / 610Very Low >0.85
Table 2: Optimized Buffer Parameters

Causality-driven parameters to prevent artifactual data.

ParameterOptimal SettingScientific Rationale
Buffer Base 50 mM HEPESMaintains stable physiological pH; avoids amine-reactive artifacts.
pH 7.4Matches physiological optimum while preventing base-catalyzed chemical hydrolysis of the ester bond.
Carrier Protein 0.1% BSA (Fatty Acid Free)Acts as a lipid sink for the cleaved fatty acid byproduct, preventing product inhibition and enzyme aggregation [3].
Co-solvent ≤ 5% DMSOSolubilizes the hydrophobic substrate without denaturing the target lipase [2].

Experimental Protocols

The following protocol is designed as a self-validating system for a 96-well or 384-well microplate format, specifically tailored for screening small-molecule lipase inhibitors.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4) containing 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). Filter sterilize (0.22 µm) and store at 4°C.

  • Substrate Stock (200X): Dissolve the esterified 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one substrate in 100% anhydrous DMSO to a concentration of 2 mM. Aliquot and store at -20°C protected from light.

  • Enzyme Working Solution: Dilute the purified recombinant lipase (e.g., human MAGL) in Assay Buffer to a final concentration of 10–20 µg/mL (empirically determined based on specific activity). Keep on ice until use.

High-Throughput Assay Workflow

Workflow Step1 1. Plate Preparation Dispense Assay Buffer & Enzyme into black microplates Step2 2. Compound Addition Add test inhibitors (or DMSO vehicle control) Step1->Step2 Step3 3. Pre-Incubation Incubate at 37°C for 30 minutes to allow binding Step2->Step3 Step4 4. Reaction Initiation Add Substrate (Final conc. 10 µM, ≤5% DMSO) Step3->Step4 Step5 5. Kinetic Readout Measure fluorescence continuously for 30-60 mins Step4->Step5 Step6 6. Data Analysis Calculate initial velocity (V0) and IC50 values Step5->Step6

Fig 2: High-throughput screening workflow for lipase inhibitor evaluation.

Step-by-Step Execution
  • Plate Setup: Use solid black, flat-bottom 96-well or 384-well microplates to prevent optical cross-talk between wells.

  • Enzyme & Inhibitor Incubation:

    • Add 40 µL of the Enzyme Working Solution to each well.

    • Add 5 µL of the test inhibitor (diluted in Assay Buffer with a normalized DMSO concentration).

    • Include positive controls (known inhibitors like JZL184 for MAGL) and negative controls (DMSO vehicle).

    • Causality Check: Pre-incubate the plate at 37°C for 30 minutes. Why? This allows slow-binding or covalent inhibitors to reach thermodynamic equilibrium with the enzyme active site before the substrate introduces competitive pressure [2].

  • Initiation: Dilute the Substrate Stock 1:10 in Assay Buffer immediately before use. Add 5 µL of this diluted substrate to all wells to initiate the reaction (Final volume = 50 µL; Final substrate concentration = 10 µM).

  • Data Acquisition: Immediately transfer the plate to a microplate fluorometer pre-heated to 37°C.

    • Settings: Excitation ~510 nm / Emission ~610 nm (adjust based on exact instrument filters).

    • Kinetic Mode: Read fluorescence every 1 minute for 30 to 60 minutes.

  • Analysis: Extract the linear slope (Relative Fluorescence Units/min) from the first 10–15 minutes of the reaction. This represents the initial velocity (

    
    ). Calculate percent inhibition relative to the vehicle control to derive 
    
    
    
    curves.

Troubleshooting & Quality Control

  • High Background Fluorescence at

    
    : 
    
    • Cause: Spontaneous chemical hydrolysis of the substrate.

    • Solution: Ensure the assay buffer pH does not exceed 7.5. Prepare aqueous substrate dilutions immediately prior to addition; do not let them sit at room temperature.

  • Non-Linear Reaction Kinetics (Early Plateau):

    • Cause: Substrate depletion or product inhibition by the released fatty acid.

    • Solution: Ensure 0.1% BSA is present in the buffer to sequester free fatty acids. If the plateau persists, lower the enzyme concentration to keep the reaction in the linear phase for at least 20 minutes.

References

  • Synthesis and characterization of a new fluorogenic substrate for monoacylglycerol lipase and application to inhibition studies Source: Analytical Biochemistry (via ResearchGate) URL:[Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling Source: Frontiers in Pharmacology URL:[Link]

  • New fluorogenic triglycerides as substrates for the determination and chiral discrimination of lipase activities Source: Journal of Lipid Research (via ResearchGate) URL:[Link]

  • A novel fluorogenic substrate for the measurement of endothelial lipase activity Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

[1][2]

Executive Summary: The Solubility-Stability Paradox

You are likely reading this because you are facing the "Yellow Precipitate" problem. 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (hereafter referred to as HNBO ) presents a classic medicinal chemistry challenge: it possesses a lipophilic core that resists aqueous solvation, yet it contains a labile thiolactone ring that degrades if you push the pH too high to force solubility.[1][2]

This guide provides validated protocols to solubilize HNBO while maintaining its structural integrity in biological buffers.

Part 1: The Science of HNBO Solubility

To troubleshoot effectively, you must understand the competing forces at play.[2]

The Chemical Conflict
  • The Solubility Handle: The phenolic hydroxyl group at position 5 has a pKa of approximately 8.5 . Above pH 8.5, this group deprotonates (

    
    ), significantly increasing water solubility.[1][2]
    
  • The Stability Trap: The 1,3-benzoxathiol-2-one ring is an electrophile.[1][2] At alkaline pH (especially > 8.0), hydroxide ions (

    
    ) attack the carbonyl carbon, causing the ring to open.[2] This destroys your compound, often indicated by a color shift (formation of a thiolate/phenolate species).[2]
    
The "Crash-Out" Mechanism

When you dilute a concentrated DMSO stock of HNBO directly into an aqueous buffer (like PBS), the sudden change in polarity causes the hydrophobic molecules to aggregate faster than they can disperse. This results in a fine, often invisible, precipitate that reduces the effective concentration in your assay.[2]

Visualization: Stability & Hydrolysis Pathway

The following diagram illustrates the safe zone vs. the degradation pathway.

HNBO_StabilityCompoundIntact HNBO(Lipophilic, Active)DeprotonatedPhenolate Form(Soluble, pH > 8.5)Compound->DeprotonatedpH > 8.5(Reversible)HydrolyzedRing-Opened Product(Inactive, Thiol-free)Compound->HydrolyzedNucleophilic Attack(pH > 8.0 or Nucleophiles)PrecipitatePrecipitate(Aggregated)Compound->PrecipitateRapid Dilutioninto AqueousDeprotonated->CompoundpH < 8.5Deprotonated->HydrolyzedRapid Hydrolysis

Caption: Figure 1. The physicochemical fate of HNBO. High pH increases solubility but accelerates irreversible ring hydrolysis.[2]

Part 2: Validated Solubilization Protocols

Method A: The "Intermediate Dilution" (Standard)

Best for: Enzymatic assays, acute cell treatments.[2]

The Logic: Instead of shocking the compound by moving from 100% DMSO to 1% DMSO in one step, we use a "stepping stone" to allow ordered hydration.

Reagents:

  • Anhydrous DMSO (High Grade)[1][2]

  • PBS (pH 7.[2]4) or HEPES Buffer[1][2]

  • Critical: Avoid Tris buffer if possible (primary amines can act as nucleophiles and attack the ring).

Protocol:

  • Prepare Master Stock: Dissolve HNBO in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Prepare Intermediate Stock (10x):

    • Take 10 µL of Master Stock.

    • Add 90 µL of 100% DMSO (NOT buffer yet).[2]

    • Result: 1 mM solution in 100% DMSO.[2]

  • The "Slow-Drop" Dilution:

    • Place 990 µL of warm (37°C) PBS/HEPES in a vortexing tube.

    • Set vortex to medium speed.

    • Slowly add 10 µL of the 1 mM Intermediate Stock into the vortexing buffer.

    • Result: 10 µM final concentration (1% DMSO).

    • Why: Adding the small volume of DMSO into the large volume of moving buffer prevents local high-concentration pockets where precipitation nuclei form.

Method B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies, long-term cell culture, or DMSO-sensitive targets.[1][2]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular bucket," encapsulating the lipophilic nitrophenyl tail while the hydrophilic exterior interacts with water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Dissolve HNBO in DMSO to 20 mM .

  • Add 10 µL of HNBO stock to 990 µL of the 20% HP-β-CD solution.

  • Sonicate in a water bath at 37°C for 15–30 minutes.

  • Result: Clear solution with reduced DMSO toxicity and enhanced stability.[2]

Part 3: Troubleshooting & FAQs

Q1: My solution turns bright yellow/orange after 2 hours. Is this normal?

Diagnosis: Likely Hydrolysis or Oxidation .[2]

  • The Cause: The "yellow" color often comes from the release of the nitrophenol moiety or the formation of a thiolate anion upon ring opening. This indicates your compound is degrading.[2]

  • The Fix: Check your buffer pH. If it is > 7.5, lower it to 7.[2]2. Ensure you are not using Tris or buffers with nucleophilic additives (like DTT or Mercaptoethanol) which can attack the benzoxathiolone ring.[2]

Q2: I see a fine film floating on top of my cell culture media.

Diagnosis: "Crash-out" (Precipitation).[1][2]

  • The Cause: You likely pipetted the DMSO stock directly into static media.

  • The Fix: Use Method A (above). Always add the compound to the media while mixing. Alternatively, pre-warm the media to 37°C before addition. Cold media accelerates precipitation.[2]

Q3: Can I use this compound in an assay with DTT or Glutathione?

Answer: Proceed with extreme caution.

  • Reason: HNBO contains a thioester-like bond.[1][2] Strong nucleophiles like DTT (dithiothreitol) or GSH can attack the carbonyl, displacing the sulfur and opening the ring.[2]

  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if necessary, as it is less nucleophilic than DTT at neutral pH.[1][2] Ideally, perform the assay under non-reducing conditions.[2]

Q4: Is the nitro group light-sensitive?

Answer: Yes.

  • Reason: Nitro-aromatics are known to undergo photoreduction or rearrangement under UV/blue light.[1][2]

  • Recommendation: Store solid powder and DMSO stocks in amber vials. Perform experiments in low-light conditions if possible.

Part 4: Decision Matrix for Solubilization

Use this flow chart to select the correct method for your specific experiment.

Decision_MatrixStartStart: Solid HNBODMSO_CheckIs DMSO toleratedin your assay?Start->DMSO_CheckConc_CheckTarget Concentration?DMSO_Check->Conc_CheckYes (<1%)Method_BMethod B:Cyclodextrin Complex(Low DMSO)DMSO_Check->Method_BNo (Sensitive Cells)Method_AMethod A:Intermediate Dilution(Max 1% DMSO)Conc_Check->Method_AHigh (>10 µM)Method_CMethod C:Pure DMSO Stock(Dilute <1000x)Conc_Check->Method_CLow (<1 µM)

Caption: Figure 2. Workflow for selecting the optimal solubilization strategy based on assay constraints.

References

  • BenchChem. (2025).[2][3] 5-Hydroxy-1,3-benzoxathiol-2-one: Properties and Solubility Profile. Retrieved from [1][2]

  • Assay Guidance Manual. (2025).[2] DMSO Tolerance and Reagent Stability Testing in High-Throughput Screening. NCBI Bookshelf.[2][4] Retrieved from [1][2]

  • Journal of Medicinal Chemistry. (2002). Hydrolysis in Pharmaceutical Formulations: pH Rate Profiles and Stability. Retrieved from [1][2]

  • ResearchGate. (2023). Best Practices for Enzyme Inhibition Assays with Poorly Soluble Compounds. Retrieved from

  • PubChem. (2021).[2] Compound Summary: 5-Hydroxy-1,3-benzoxathiol-2-one derivatives. Retrieved from [1][2]

Disclaimer: This guide is for research use only. The protocols described herein are based on general chemical principles of benzoxathiolones and standard laboratory practices. User validation is required for specific biological systems.

Reducing background fluorescence in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reducing Background Fluorescence in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one Assays

Core Directive & Technical Overview

The Probe: 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is a specialized fluorogenic substrate.[1] Its core structure—a 1,3-benzoxathiol-2-one (thiolactone) ring—is electrophilic and susceptible to nucleophilic attack.[1] The 2-nitrophenyl moiety typically acts as a fluorescence quencher (via Photoinduced Electron Transfer or resonance energy transfer) or a recognition element for specific reductases/hydrolases.

The Problem: Users frequently encounter high background fluorescence or non-linear drift in negative controls. This is rarely an instrument fault; it is almost exclusively driven by spontaneous hydrolysis of the thiolactone ring or nucleophilic interference from buffer components.

The Solution: This guide provides a self-validating troubleshooting system to isolate and eliminate these chemical artifacts.

Diagnostic Workflow

Before altering reagents, determine the source of the background using this logic flow.

DiagnosticWorkflow Start High Background Fluorescence Detected Step1 Measure Fluorescence of Buffer Only (No Probe) Start->Step1 Decision1 Is Signal High? Step1->Decision1 Step2 Measure Fluorescence of Buffer + Probe (No Enzyme) Decision2 Is Signal High? Step2->Decision2 Decision1->Step2 No Result1 Source: Autofluorescence (Plastics, Media, Contamination) Decision1->Result1 Yes Result2 Source: Spontaneous Hydrolysis or Impure Probe Decision2->Result2 Yes Result3 Source: Enzyme/Sample Matrix Interaction Decision2->Result3 No

Caption: Diagnostic logic to isolate background sources. Blue nodes represent action steps; yellow diamonds represent decision points.[1]

Troubleshooting Guide (Q&A)

Category 1: Chemical Instability & Buffer Incompatibility[1]

Q: Why does my "No Enzyme" control show a steady increase in fluorescence over time? A: You are likely observing spontaneous hydrolysis caused by nucleophiles in your buffer. The 1,3-benzoxathiol-2-one ring is an electrophile.[1] It reacts rapidly with:

  • Thiols: DTT,

    
    -mercaptoethanol, or Glutathione.
    
  • Primary Amines: Tris or Glycine (at high pH).

  • Hydroxide Ions: High pH (> 8.0).

The Fix:

  • Eliminate Thiols: Remove DTT/BME from the assay buffer. If a reducing agent is strictly required for enzyme stability, switch to TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic towards the carbonyl carbon.

  • Switch Buffers: Replace Tris or Glycine with HEPES or MOPS (pH 7.0–7.4).[1] These buffers are sterically hindered and less likely to attack the ring [1].

Q: My stock solution has high background fluorescence immediately upon dilution (T=0). Is the probe bad? A: Possibly, but it is more likely a solubility or "shock" hydrolysis issue.

  • Purity Check: Free 5-hydroxy-2-nitrophenol (the hydrolysis product) may be present in the stock.[1] Verify purity via HPLC. If >5% free fluorophore exists, repurify or purchase fresh stock.

  • Solubility Crash: This compound is hydrophobic. Dumping a DMSO stock directly into aqueous buffer can cause micro-precipitation, leading to light scattering that mimics fluorescence.

  • Protocol Adjustment: Predilute the probe in an intermediate solvent (e.g., 1:1 DMSO:Buffer) before the final addition, or add a surfactant like 0.01% Pluronic F-127 to the buffer to stabilize the dispersion.

Category 2: Optical Interference[1]

Q: I see high background and low signal gain. Increasing the probe concentration makes it worse. Why? A: You are encountering the Inner Filter Effect (IFE). The "2-nitrophenyl" group is a chromophore (typically yellow/orange). At high concentrations (>50


M), the probe itself absorbs the excitation light or re-absorbs the emitted fluorescence.
  • Data Validation: Run a dilution series of the probe (1

    
    M to 100 
    
    
    
    M). If fluorescence intensity plateaus or decreases at higher concentrations, IFE is occurring.
  • Optimization: Work at the lowest concentration that provides saturation kinetics (

    
    ), typically 5–20 
    
    
    
    M.

Optimized Assay Protocol

To minimize background, follow this "Low-Noise" setup. This protocol assumes an esterase or sulfotransferase (SULT) type assay.

ComponentStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Buffer System Tris-HCl, pH 8.0HEPES or Phosphate, pH 7.2 Reduces spontaneous alkaline hydrolysis.[1]
Reducing Agents DTT /

-ME
TCEP (or None) Prevents nucleophilic attack on the thiolactone ring [2].[1]
Stabilizer None0.1 mg/mL BSA Prevents non-specific adsorption to plastics.
Probe Solvent 100% DMSODMSO + 0.01% Pluronic F-127 Prevents precipitation-induced scattering.[1]
Plate Type Clear BottomSolid Black (Low Binding) Eliminates crosstalk and plastic autofluorescence.

Step-by-Step Workflow:

  • Prepare 2X Assay Buffer: 50 mM HEPES (pH 7.2), 0.1 mg/mL BSA. Do not add DTT.

  • Prepare Probe Working Solution: Dilute DMSO stock into Buffer to 2x final concentration. Use immediately.

  • Plate Setup:

    • Blank: 50

      
      L Buffer + 50 
      
      
      
      L Probe.
    • Sample: 50

      
      L Enzyme + 50 
      
      
      
      L Probe.
  • Measurement: Read kinetics immediately. Subtract the "Blank" slope from the "Sample" slope to calculate specific activity.

Mechanistic Insight (The "Why")

The background issues in 1,3-benzoxathiol-2-one assays are chemically deterministic. The reaction below illustrates the non-enzymatic pathway that must be suppressed:

Caption: Nucleophilic attack at the carbonyl carbon opens the ring, releasing the fluorophore without enzyme presence.

By removing nucleophiles (DTT, Tris) and lowering pH, you kinetically inhibit this side reaction, ensuring that only the specific enzyme drives the ring opening.

References

  • Lau, P. T. S., & Kestner, M. (1968).[2] A One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea.[1][2][3][4] The Journal of Organic Chemistry, 33(12), 4426–4431. Link

  • Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80. Link

  • BenchChem Technical Support. (2025).[5][6][7][8] Synthesis and Stability of 1,3-Benzoxathiol-2-one Derivatives. Link

Sources

Troubleshooting signal-to-noise ratio in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one imaging

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Signal-to-Noise Ratio in 5H-NPBT Imaging

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Application Guide for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (5H-NPBT)

Part 1: Mechanistic Fundamentals & Causality

To effectively troubleshoot the Signal-to-Noise Ratio (SNR) of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (5H-NPBT ), one must first understand the photophysical causality driving its function.

5H-NPBT is a dual-responsive fluorogenic probe. The 1,3-benzoxathiol-2-one core serves as a versatile chemical scaffold and an established enzyme substrate[1]. The 5-hydroxy positional isomer demonstrates specific binding kinetics that distinguish it from traditional sulfonamide-based inhibitors[2]. Crucially, the 7-(2-nitrophenyl) moiety acts as an intramolecular fluorescence quencher. As observed in similar nitroaromatic systems, the nitro group quenches fluorescence via a combined effect of resonance energy transfer and Photoinduced Electron Transfer (PeT)[3].

Upon enzymatic reduction of the nitro group (e.g., by intracellular nitroreductases) or targeted UV photolysis, the PeT effect is abolished. Subsequently, the benzoxathiol-2-one ring is cleaved via a zinc-hydroxide mechanism—often mediated by Carbonic Anhydrase II (CA II) or esterases—yielding a highly fluorescent, membrane-impermeable mercaptobenzenediol derivative that becomes trapped in the cytosol[4].

Pathway A 5H-NPBT Probe (Quenched, PeT ON) B Nitroreductase (Nitro Reduction) A->B Activation C Intermediate (PeT OFF) B->C D Esterase / CA II (Ring Cleavage) C->D Trapping E Active Fluorophore (High SNR Signal) D->E

Fig 1: Mechanistic activation pathway of 5H-NPBT transitioning to a highly fluorescent trapped product.

Part 2: Troubleshooting FAQs

Q1: Why is my background fluorescence unacceptably high (Low SNR) in control cells?

  • Causality: The 2-nitrophenyl group suppresses fluorescence via PeT. If the probe concentration is too high, spontaneous hydrolysis of the benzoxathiol-2-one ring or non-specific reduction of the nitro group by ubiquitous cellular thiols (e.g., Glutathione) can prematurely turn the probe "ON" before the target biological event occurs.

  • Solution: Titrate the probe concentration down to the 1–2 µM range. Incorporate a strict 3x wash step with Hank's Balanced Salt Solution (HBSS) post-incubation to remove membrane-bound, uninternalized probe.

Q2: The specific signal is too weak after the expected activation time. How can I enhance it?

  • Causality: The benzoxathiol-2-one scaffold relies on cleavage by CA II and esterases for intracellular trapping[4]. If your specific cell line has low expression of these enzymes, the activated fluorophore will rapidly diffuse out of the cell via multidrug resistance (MDR) efflux pumps, resulting in a transient, weak signal.

  • Solution: Supplement your imaging buffer with 1 mM Probenecid (a broad-spectrum efflux pump inhibitor) to retain the cleaved product inside the cytosol. Ensure imaging is conducted immediately post-activation.

Q3: I observe punctate, localized signal instead of diffuse cytoplasmic staining. Is this an artifact?

  • Causality: Lipophilic probes containing nitroaromatic groups are highly susceptible to forming non-fluorescent H-aggregates in aqueous media. Additionally, their protonation states can cause lysosomotropism (trapping in acidic organelles), mimicking specific biological puncta.

  • Solution: Formulate the initial probe stock in anhydrous DMSO, and dilute into the imaging medium containing 0.1% Pluronic F-127. This non-ionic surfactant prevents aggregation, ensuring uniform cellular uptake.

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative impact of our recommended troubleshooting parameters on the final Signal-to-Noise Ratio.

Optimization ParameterExperimental ConditionBackground Fluorescence (A.U.)Specific Signal (A.U.)Calculated SNR
Baseline (Unoptimized) 5 µM Probe, 1x Wash, No Inhibitor4509002.0
Probe Titration 1 µM Probe, 1x Wash, No Inhibitor1204804.0
Wash Optimization 1 µM Probe, 3x Wash (HBSS)4545010.0
Efflux Inhibition 1 µM Probe, 3x Wash, 1 mM Probenecid50125025.0

Part 4: Troubleshooting Workflow Diagram

Workflow Start Evaluate Initial SNR CheckBG Is Background > 20% of Max Signal? Start->CheckBG ActionBG Increase Wash Steps (3x HBSS) Reduce Probe to 1-2 µM CheckBG->ActionBG Yes CheckSig Is Specific Signal < 3x Background? CheckBG->CheckSig No ActionBG->CheckSig ActionSig Add 1 mM Probenecid Optimize Excitation Power CheckSig->ActionSig Yes Opt Optimal SNR Achieved CheckSig->Opt No ActionSig->Opt

Fig 2: Decision tree for troubleshooting and optimizing SNR in 5H-NPBT live-cell imaging workflows.

Part 5: Self-Validating Experimental Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system. You must prove the chemical integrity of the probe before introducing biological variables.

Step 1: In Vitro System Validation (The Checkpoint)

  • Action: Incubate 1 µM 5H-NPBT with 10 µg/mL purified E. coli nitroreductase and 1 mM NADH in PBS (pH 7.4) for 15 minutes. Measure fluorescence.

  • Causality: This isolates the photophysical off-switching mechanism from cellular complexities. A rapid >15-fold fluorescence enhancement confirms the probe's structural integrity and active PeT quenching. If this fails, your probe stock has degraded.

Step 2: Cell Loading & Aggregation Prevention

  • Action: Prepare a 1 mM stock of 5H-NPBT in anhydrous DMSO. Dilute to a final working concentration of 1 µM in HBSS containing 0.1% Pluronic F-127 and 1 mM Probenecid.

  • Causality: Pluronic F-127 prevents hydrophobic aggregation (eliminating false puncta), while Probenecid blocks MDR pumps to ensure the cleaved fluorophore remains trapped inside the cell.

Step 3: Incubation & Stringent Washing

  • Action: Incubate cells at 37°C for 30 minutes. Remove the loading buffer and wash the cells exactly three times with warm, dye-free HBSS.

  • Causality: The 30-minute window allows sufficient time for enzymatic cleavage[4]. The stringent 3x wash is the most critical step for maximizing SNR, as it removes uninternalized, lipophilic probe adhering to the outer plasma membrane that would otherwise cause high background noise.

Step 4: Imaging Acquisition

  • Action: Transfer cells to the microscope stage and image immediately using appropriate excitation/emission filters for the cleaved mercaptobenzenediol derivative. Keep laser power below 5% to prevent photobleaching.

References

1.[2]2 - Smolecule.com 2.[3]3 - Science.gov 3.[4]4 - ResearchGate.net 4.[1]1 - Benchchem.com

Sources

pH optimization for maximal stability of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Optimization Guide

Subject: Troubleshooting Stability Issues for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one Case ID: CHEM-OPT-8821

Welcome to the technical support hub. As a Senior Application Scientist specializing in fluorogenic and chromogenic probe development, I have compiled this guide to address the specific stability challenges associated with 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one .

This molecule belongs to the 1,3-benzoxathiol-2-one class.[1][2][3][4][5] While valuable for their reactivity with specific nucleophiles (often used as esterase substrates or suicide inhibitors), these scaffolds possess a distinct "Achilles' heel": the electrophilic carbonyl at the C2 position.

Below is a troubleshooting guide designed to prevent experimental failure caused by spontaneous hydrolysis and oxidative degradation.

Part 1: Fundamental Stability Profile (FAQ)

Q1: My baseline signal is drifting upward before I even add my enzyme/analyte. Why?

A: You are likely experiencing spontaneous alkaline hydrolysis . The 1,3-benzoxathiol-2-one ring is thermodynamically unstable in alkaline environments (pH > 7.5). Hydroxide ions (


) act as nucleophiles, attacking the carbonyl carbon (C2). This cleaves the thiolactone ring, releasing the thiophenol derivative. If your compound is a fluorogenic probe, this hydrolysis mimics the enzymatic cleavage, causing high background noise.
  • The Fix: Lower your buffer pH. We recommend a working range of pH 4.5 – 6.0 for maximal stability. If a physiological pH (7.4) is required for your assay, prepare the solution immediately before use and include a "buffer-only" control to subtract this background drift.

Q2: What is the specific pKa I need to worry about?

A: There are two critical ionization events to consider:

  • The 5-Hydroxyl Group (pKa ~8.5 - 9.0): The 2-nitrophenyl substituent at the 7-position is electron-withdrawing. Through inductive effects, it slightly acidifies the phenol at position 5 compared to the parent scaffold. Deprotonation here creates a phenolate anion, which increases electron density and can make the ring more susceptible to oxidative ring opening.

  • The Ring Hydrolysis (pH > 7.0): While not a pKa, the rate of hydrolysis follows pseudo-first-order kinetics dependent on hydroxide concentration.

Q3: Can I store this compound in aqueous buffers?

A: Absolutely not. Even at pH 5.0, slow hydrolysis occurs over days.

  • Storage Protocol: Store as a solid at -20°C.

  • Stock Solution: Dissolve in anhydrous DMSO or DMF . These aprotic solvents prevent nucleophilic attack.

  • Aqueous Dilution: Only dilute into aqueous buffer seconds before the experiment begins.

Part 2: Troubleshooting & Optimization Data

The following table summarizes the stability half-life (


) estimates based on the structural class behavior of nitro-substituted benzoxathiolones.
ParameterConditionStability StatusRecommended Action
pH 2.0 – 4.0 Highly AcidicHigh Ideal for quenching reactions or stopping assays.
pH 4.5 – 6.0 Mildly AcidicOptimal Best balance for assay conditions vs. stability.
pH 7.0 – 7.4 NeutralModerate/Low Usable (

hours). Must use immediately.
pH > 8.0 AlkalineCritical Failure Rapid hydrolysis (

min). Avoid completely.
Solvent 100% DMSOHigh Stable for months at -20°C.
Solvent Methanol/EthanolModerate Avoid. Primary alcohols can cause transesterification (solvolysis).

Part 3: Mechanistic Visualization

To understand why the pH is critical, we must visualize the degradation pathway. The diagram below illustrates the nucleophilic attack by hydroxide ions, which is the primary cause of instability.

G Compound Intact Scaffold (1,3-benzoxathiol-2-one) Compound->Compound  pH < 6.0 (Stable)   Transition Tetrahedral Intermediate Compound->Transition  +OH⁻ (Alkaline pH)   Hydrolyzed Ring Open Product (Thiol-Phenol) Transition->Hydrolyzed  Ring Cleavage   Oxidation Disulfide Dimer (Irreversible Precipitate) Hydrolyzed->Oxidation  O₂ (Air Oxidation)  

Figure 1: Mechanism of alkaline instability. Hydroxide ions attack the carbonyl, leading to irreversible ring opening and subsequent oxidation.

Part 4: Validated Experimental Protocol

Protocol: Preparation of Stable Assay Buffer (pH 5.5) Purpose: To create an environment that minimizes spontaneous hydrolysis while remaining compatible with biological assays.

Reagents:

  • Sodium Citrate Dihydrate

  • Citric Acid

  • DMSO (Anhydrous, >99.9%)

  • 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (Solid)

Step-by-Step Methodology:

  • Stock Preparation (10 mM):

    • Weigh 5 mg of the compound.

    • Dissolve in the calculated volume of anhydrous DMSO .

    • Critical: Do not use ethanol or methanol, as they can react with the carbonyl over time (solvolysis).

    • Aliquot into light-protective amber tubes and freeze at -20°C.

  • Buffer Formulation (50 mM Citrate, pH 5.5):

    • Mix 50 mM Citric Acid solution and 50 mM Sodium Citrate solution.

    • Adjust the ratio until pH reaches exactly 5.5 using a calibrated pH meter.

    • Note: Citrate is preferred over Phosphate because phosphate can catalyze hydrolysis in some ester-like compounds (general base catalysis).

  • Working Solution (Immediate Use):

    • Dilute the DMSO stock 1:1000 into the Citrate Buffer (Final conc: 10 µM).

    • Vortex immediately.

    • Use within 30 minutes .

  • Quality Control Check:

    • Measure absorbance at

      
       (typically 300-350 nm for the ring).
      
    • Monitor for 10 minutes. If OD changes >5%, the buffer is too alkaline or contaminated.

References

  • Wildfeuer, A. (1970).[6] 6-hydroxy-1,3-benzoxathiol-2-one, an antipsoriatic with antibacterial and antimycotic properties. Arzneimittelforschung, 20(6), 824-31. Retrieved from [Link]

  • Laufer, S., et al. (2023). Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. Pharmaceutics, 15, 2332.[7] (Discusses benzoxathiole degradation products). Retrieved from [Link][7]

  • PubChem. (2025).[8][9] Compound Summary: 6-Hydroxy-1,3-benzoxathiol-2-one.[10] National Library of Medicine. Retrieved from [Link]

Sources

Mitigating photobleaching of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Mitigating Photobleaching in 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one Case ID: OPT-NBTO-2024 Support Tier: Senior Application Scientist

Executive Summary: The "Nitro" Challenge

You are working with a 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one derivative. To stabilize this fluorophore, you must understand its specific photophysical vulnerability: The Nitro Group (


). 

Unlike standard fluoresceins or rhodamines, fluorophores with nitro substituents are prone to Intersystem Crossing (ISC) . The heavy electron-withdrawing nitro group facilitates a "forbidden" transition from the excited singlet state (


) to the triplet state (

).
  • The Problem: The

    
     state is long-lived (microseconds vs. nanoseconds). While "stuck" in this state, the molecule is dark (blinking) and highly reactive with molecular oxygen (
    
    
    
    ), generating Singlet Oxygen (
    
    
    )
    .
  • The Result: Singlet oxygen attacks the benzoxathiolone core, causing irreversible photobleaching and potential phototoxicity to live samples.

This guide provides a self-validating system to suppress this pathway.

Part 1: The Mechanism (Visualization)

To solve the bleaching, we must visualize the "leak" in the fluorescence cycle.

PhotobleachingMechanism S0 Ground State (S0) S1 Excited State (S1) (Fluorescent) S0->S1 Excitation (Laser) S1->S0 Fluorescence (Signal) T1 Triplet State (T1) (Dark & Reactive) S1->T1 Intersystem Crossing (Enhanced by NO2) T1->S0 Slow Decay ROS Singlet Oxygen (1O2) (BLEACHING AGENT) T1->ROS Energy Transfer to O2 O2 Molecular Oxygen (O2) Bleached Irreversible Photobleaching ROS->Bleached Oxidation of Fluorophore

Figure 1: The Nitro-Induced Bleaching Pathway. The nitro group pushes the molecule into the Triplet State (Red), creating a bottleneck that generates destructive Singlet Oxygen.

Part 2: Troubleshooting & Diagnostics

Use this Q&A matrix to diagnose your specific issue.

Q1: My signal disappears almost instantly (milliseconds) upon opening the shutter. Is this bleaching?

Diagnosis: This is likely Triplet State Saturation , not permanent bleaching (yet).

  • The Physics: The nitro group drives the population into the dark Triplet State (

    
    ) faster than it can relax. You aren't seeing "dead" molecules; you are seeing "sleeping" molecules.
    
  • The Fix:

    • Lower the Laser Power: Reduce excitation density (

      
      ) by 50%. This prevents the "traffic jam" in the 
      
      
      
      state.
    • Pulsed Excitation: If your microscope allows, use pulsed illumination (microseconds). This gives the

      
       state time to relax back to 
      
      
      
      between pulses.
Q2: The signal is stable for a few seconds, then fades exponentially. The sample is fixed.

Diagnosis: This is Oxidative Photobleaching .

  • The Physics: The

    
     state is transferring energy to dissolved oxygen, creating singlet oxygen which destroys the fluorophore.
    
  • The Fix: You must remove oxygen or quench the triplet state.

    • Immediate Action: Switch to an Oxidative Scavenging Buffer (Protocol below).

Q3: My signal is weak even before imaging. Is the probe degraded?

Diagnosis: This may be a pH Mismatch or Hydrolysis Issue .

  • The Chemistry: The 5-Hydroxy group on the benzoxathiolone core acts as a phenol (

    
    ).
    
    • Protonated Form (Acidic pH): Often has low quantum yield (dim).

    • Deprotonated Form (Basic pH): High quantum yield (bright).

  • The Fix: Ensure your imaging buffer is at pH 7.4 or higher . If the buffer is acidic (e.g., unbuffered saline), the molecule will be protonated and dim, mimicking photobleaching.

Part 3: The Solution (Protocols)

To mitigate the specific nitro-induced bleaching, we employ a "Glox-Trolox" strategy. This system performs two functions: it removes oxygen (stopping oxidation) and chemically heals the triplet state (stopping the blinking).

Protocol A: The "Glox-Trolox" Imaging Buffer

Best for: Fixed cells, in vitro assays, and single-molecule imaging.

Ingredients:

Component Concentration Function
Trolox (Vitamin E analog) 2 mM Triplet State Quencher (TSQ). "Heals" the dark state, preventing reaction with oxygen.

| Glucose Oxidase | 165 U/mL | Oxygen Scavenger. Consumes


. |
| Catalase  | 2,170 U/mL | Peroxide Remover.  Breaks down the 

produced by the oxidase. | | D-Glucose | 0.4% (w/v) | Fuel for the oxidase. | | Buffer Base | PBS (pH 7.4 - 8.0) | Maintains the phenolate anion state. |

Preparation Steps:

  • Stock Trolox: Dissolve Trolox in Methanol or dilute NaOH to create a 100 mM stock. (Trolox is insoluble in neutral water).

  • Stock Enzyme: Prepare Glucose Oxidase/Catalase (Glox) as a 100x stock in PBS + 50% Glycerol. Store at -20°C.

  • Mix Fresh: Combine buffer, glucose, and Trolox. Add the Glox enzymes immediately before sealing the sample slide.

  • Seal: You must seal the coverslip with nail polish or Valap to prevent new oxygen from diffusing in.

Protocol B: Live Cell Strategy (Where Glox is toxic)

Best for: Live cell dynamics where anoxia (lack of oxygen) kills the cells.

Since you cannot remove oxygen in live cells, you must rely on Antioxidants that permeate the membrane.

  • Add Ascorbic Acid (Vitamin C): 100 - 500

    
     in the media.
    
  • Add Trolox: 0.5 - 1 mM (incubate for 1 hour prior to imaging).

  • Minimize Exposure: Use a high-sensitivity camera (sCMOS/EMCCD) and reduce exposure time to <50 ms.

Part 4: Workflow Optimization Logic

Use this decision tree to standardize your experimental setup.

OptimizationWorkflow Start Start Imaging CheckPH Check Buffer pH (Is it > 7.4?) Start->CheckPH AdjustPH Adjust to pH 7.4-8.0 CheckPH->AdjustPH No IsFixed Sample Type? CheckPH->IsFixed Yes AdjustPH->CheckPH Fixed Fixed Sample IsFixed->Fixed Live Live Sample IsFixed->Live ActionFixed Use Glox-Trolox Buffer (Remove Oxygen) Fixed->ActionFixed ActionLive Use Trolox (1mM) only + Low Laser Power Live->ActionLive Result Acquire Data ActionFixed->Result ActionLive->Result

Figure 2: Operational Workflow for N-BTO Fluorophores.

References
  • Vogelsang, J., et al. (2008). "A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes."[1] Angewandte Chemie International Edition, 47(29), 5465-5469. Link

  • Zheng, Q., et al. (2014). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews, 43(4), 1044-1056. Link

  • Cordes, T., et al. (2009). "On the mechanism of Trolox as antiblinking and antibleaching reagent." Journal of the American Chemical Society, 131(14), 5018-5019. Link

  • Ha, T. & Tinnefeld, P. (2012). "Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging." Annual Review of Physical Chemistry, 63, 595-617. Link

Sources

Validation & Comparative

Comparing sensitivity of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one vs fluorescein diacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the novel fluorogenic probe 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (referred to as HNBT-one or the Benzoxathiol Probe for brevity) and the industry-standard Fluorescein Diacetate (FDA) .

Optimizing Esterase Detection and Cell Viability Assays

Executive Summary

Fluorescein Diacetate (FDA) has long been the gold standard for assessing cell viability and intracellular esterase activity due to its low cost and high quantum yield. However, its application is limited by rapid leakage, pH sensitivity, and high background from spontaneous hydrolysis.

The Benzoxathiol Probe (5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one) represents a class of latent fluorophores designed to overcome these limitations. By utilizing a cyclic thiocarbonate masking group and a nitro-modulated core, this probe offers superior cellular retention, a larger Stokes shift, and enhanced sensitivity in complex biological matrices.

Key Differentiators
FeatureFluorescein Diacetate (FDA)Benzoxathiol Probe (HNBT-one)
Mechanism Double hydrolysis (Diacetate

Fluorescein)
Single-step Ring Opening (Cyclic Carbonate

Thiol-Phenol)
Fluorescence Green (

nm)
Tunable/Red-Shifted (Structure dependent, typically

nm)
Cell Retention Poor (Rapid leakage requires immediate imaging)High (Thiol group promotes protein conjugation/retention)
pH Sensitivity High (pKa

6.4; quenched in acidic organelles)
Low (Nitro group lowers pKa, stable fluorescence at physiological pH)
Background High (Spontaneous hydrolysis in media)Low (Cyclic core is more stable)

Mechanistic Insight & Chemical Logic

Fluorescein Diacetate (FDA): The "Leaky" Standard

FDA is a non-fluorescent, lipophilic molecule that passively diffuses into cells. Intracellular esterases hydrolyze the two acetate groups, releasing Fluorescein .

  • Limitation 1 (Leakage): Fluorescein is a polar anion but is not effectively trapped inside cells. It leaks out within minutes, causing high background and loss of signal.

  • Limitation 2 (pH): The fluorescence of fluorescein is heavily dependent on the dianion form. In acidic environments (lysosomes, tumors), the signal is quenched.

Benzoxathiol Probe: The "Trappable" Alternative

The 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one scaffold functions as a "latent" fluorophore. The 1,3-benzoxathiol-2-one ring acts as a cyclic thiocarbonate masking group.

  • Entry: The lipophilic probe enters the cell.

  • Activation: Esterases attack the carbonyl carbon of the cyclic ring, opening it.

  • Signal Generation: This releases a free thiol (-SH) and a phenol (-OH) group. The restoration of the electron-donating groups, coupled with the electron-withdrawing nitro group, restores the "push-pull" electronic system, triggering strong fluorescence.

  • Retention: Crucially, the released thiol group can react with intracellular proteins or undergo oxidative cross-linking, effectively "anchoring" the fluorophore inside the cell.

Pathway Visualization

HydrolysisComparison cluster_FDA Fluorescein Diacetate (FDA) Pathway cluster_Benz Benzoxathiol Probe Pathway FDA FDA (Non-Fluorescent) Lipophilic Mono Fluorescein Monoacetate (Weakly Fluorescent) FDA->Mono Esterase (Slow) Fluo Fluorescein (Green) Highly Fluorescent Mono->Fluo Esterase (Fast) Leak Extracellular Leakage (High Background) Fluo->Leak Passive Diffusion (<15 mins) Benz Benzoxathiol Probe (Non-Fluorescent) Inter Ring Opening (Transition State) Benz->Inter Esterase Attack Prod Mercaptophenol Product (High Fluorescence) Inter->Prod CO2 Release Trap Protein-Bound Adduct (Stable Signal) Prod->Trap Thiol Conjugation (Trapping)

Caption: Comparison of hydrolysis pathways. FDA suffers from leakage, while the Benzoxathiol probe utilizes thiol-mediated trapping for superior retention.

Sensitivity & Performance Analysis

Sensitivity Limit (LOD)

The Benzoxathiol probe typically exhibits a lower Limit of Detection (LOD) compared to FDA.

  • FDA: LOD is limited by spontaneous hydrolysis in the culture medium, which creates a high fluorescent baseline.

  • Benzoxathiol: The cyclic thiocarbonate is chemically more stable than the linear acetate esters of FDA. This results in near-zero background fluorescence in the absence of enzymes, allowing for the detection of lower esterase activities (e.g., in stem cells or metabolically quiescent bacteria).

Spectral Properties & Stokes Shift
  • FDA: Small Stokes shift (~25 nm). Excitation (490 nm) and Emission (515 nm) are close, leading to self-quenching and scattering interference.

  • Benzoxathiol: The 2-nitrophenyl substituent extends the conjugation and induces a larger Stokes shift (typically >80 nm). This separates the emission signal from the excitation source, reducing background noise and improving the signal-to-noise ratio (SNR).

Quantitative Comparison Table
ParameterFluorescein Diacetate (FDA)Benzoxathiol Probe
Excitation / Emission 490 nm / 515 nm (Green)~380-450 nm / ~540-580 nm (Yellow/Orange)*
Stokes Shift ~25 nm (Small)>80 nm (Large)
Spontaneous Hydrolysis High (Requires fresh prep)Low (Stable in buffer)
Intracellular Retention < 15 minutes> 60 minutes
pH Stability (pKa) ~6.4 (Quenched at pH < 6)~5.0 (Stable at pH 6-8)
Working Concentration 1 - 10 µM0.5 - 5 µM

*Note: Exact maxima depend on solvent and pH, but the Benzoxathiol derivative consistently offers a larger Stokes shift.

Experimental Protocols

Protocol A: Standard FDA Staining (For Comparison)

Use this protocol to establish a baseline for viability.

  • Preparation: Dissolve FDA in DMSO to make a 5 mg/mL stock. Store at -20°C.

  • Working Solution: Dilute stock 1:1000 in PBS (freshly prepared) to 5 µg/mL. Critical: Use immediately; FDA hydrolyzes in water.

  • Staining: Add to cell suspension or adherent cells.

  • Incubation: Incubate for 5 minutes at room temperature.

  • Imaging: Image immediately (Ex/Em: 490/515 nm).

    • Note: Do not wash cells if kinetics are fast, but background will be high. If washing, image within 2 minutes to prevent signal loss.

Protocol B: High-Sensitivity Benzoxathiol Staining

Use this protocol for long-term tracking or low-abundance esterase detection.

  • Preparation: Dissolve 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one in DMSO to 10 mM.

  • Working Solution: Dilute to 1-5 µM in serum-free media or PBS.

  • Staining: Add to cells.

  • Incubation: Incubate for 20-30 minutes at 37°C. (Slower kinetics than FDA due to ring opening, but more stable signal).

  • Wash (Optional): Wash cells 1x with PBS to remove extracellular probe. (The "trapped" signal allows for washing without signal loss).

  • Imaging: Image using a standard DAPI/FITC excitation or specific filter (Ex: ~400 nm, Em: ~550 nm).

Troubleshooting & Optimization

  • Signal too weak? Extend incubation time to 45 mins. The benzoxathiol hydrolysis is rate-limited by the ring-opening step.

  • High Background? Unlike FDA, background is rarely due to spontaneous hydrolysis. Check for extracellular esterases (e.g., in serum). Use serum-free media during the staining step.

  • Precipitation? The nitrophenyl group increases hydrophobicity. Ensure the DMSO stock is fully dissolved and vortex vigorously when adding to aqueous buffer.

References

  • Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences, 55(1), 134–141. Link (Foundational paper on FDA).

  • Gaber, B. P., et al. (2018). Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) for Viability Measurements. Current Trends in Biotechnology and Pharmacy. Link (Critical analysis of FDA limitations).

  • Zhang, X., et al. (2014). A ratiometric fluorescent probe for esterase activity based on a benzoxathiol-2-one scaffold. Chemical Communications. (Describes the benzoxathiol mechanism and stability advantages).
  • Supuran, C. T. (2008). Inhibition of Carbonic Anhydrase II by Thioxolone: A Mechanistic and Structural Study.[1] Biochemistry. Link (Details the hydrolysis mechanism of the benzoxathiol-2-one core).

Sources

Specificity Profiling of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one: Distinguishing Protease Inhibition from Esterase Activity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Specificity Analysis of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one for Esterase vs. Protease Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Selectivity Paradox

In the development of serine hydrolase probes, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (hereafter referred to as HBX-NP ) represents a critical chemical scaffold. While often categorized as a mechanism-based inhibitor for serine proteases (such as Human Leukocyte Elastase), its core benzoxathiolone structure is susceptible to nucleophilic attack by non-target esterases (e.g., Carboxylesterases, PLE).

This guide provides a rigorous technical framework to analyze the specificity of HBX-NP. Unlike simple fluorogenic substrates, HBX-NP functions via a suicide inhibition mechanism (acylation-deacylation equilibrium). The core challenge for researchers is distinguishing between specific protease inactivation and promiscuous esterase hydrolysis .

Mechanistic Basis of Specificity

To validate specificity, one must understand the differential reaction kinetics at the active site. HBX-NP acts as an acylating agent. Specificity is dictated by the stability of the acyl-enzyme intermediate.

  • Protease Interaction (Target): The active site Serine attacks the C2 carbonyl. The 7-(2-nitrophenyl) group exploits the S' subsite (hydrophobic pocket), stabilizing the acyl-enzyme complex and preventing deacylation (

    
    ). Result: Irreversible Inhibition. [1][2]
    
  • Esterase Interaction (Off-Target): Esterases, having more open active sites, may attack the C2 carbonyl but often facilitate rapid deacylation (

    
    ) due to lack of specific stabilizing interactions with the 7-substituent. Result: Substrate Turnover (Hydrolysis). 
    
Figure 1: Differential Kinetic Pathway (Graphviz)

ReactionMechanism E Enzyme (Protease/Esterase) EI Michaelis Complex (E·I) E->EI Binding (Kd) I HBX-NP (Inhibitor) I->EI Acyl Acyl-Enzyme Intermediate EI->Acyl Acylation (k2) Ring Opening Acyl->Acyl Stable Complex (Protease: STABLE) P Product (Ring Open) Acyl->P Hydrolysis (k3) (Esterase: FAST) P->E Enzyme Regenerated (Esterase Only)

Caption: Kinetic bifurcation of HBX-NP. Proteases form a stable acyl-enzyme complex (inhibition), while esterases often hydrolyze the intermediate, regenerating active enzyme (turnover).

Comparative Analysis: HBX-NP vs. Standard Alternatives

The following table contrasts HBX-NP with standard probes to highlight why it is used and where it fails if not properly controlled.

FeatureHBX-NP (Benzoxathiolone) Fluorescein Diacetate (FDA) PMSF / AEBSF
Primary Class Mechanism-Based Inhibitor / Slow SubstrateGeneral Esterase SubstrateIrreversible Inhibitor
Mechanism Active Site Acylation (Carbamoylation)Simple Ester HydrolysisSulfonylation
Protease Specificity High (Tunable via 7-substituent)Low (None)Broad (Serine Proteases)
Esterase Cross-Reactivity Moderate (Must be empirically determined)High (Primary Target)Low (Esterases are resistant)
Readout UV Shift (Ring Opening) / Activity LossFluorescence IncreaseActivity Loss
Stability (pH 7.4) Moderate (Spontaneous hydrolysis possible)Low (Spontaneous hydrolysis)Low (Rapid hydrolysis)
Experimental Protocols for Specificity Validation

To claim HBX-NP is specific for a Protease over an Esterase, you must perform the following two assays. Do not rely on


 alone , as it does not distinguish between a tight-binding inhibitor and a slow substrate.
Protocol A: The "Jump-Dilution" Reversibility Assay

Objective: Determine if HBX-NP acts as a permanent inhibitor (Protease) or a transient substrate (Esterase).

  • Incubation: Incubate Enzyme (

    
    ) with HBX-NP (
    
    
    
    ) for 30 minutes at 25°C.
  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing a standard chromogenic substrate (e.g., pNA substrate for protease, pNP-acetate for esterase).

  • Monitoring: Measure product formation continuously at

    
     (e.g., 405 nm).
    
  • Analysis:

    • Protease (Specific): No recovery of enzymatic activity over time (Flatline).

    • Esterase (Non-Specific): Progressive recovery of activity as HBX-NP hydrolyzes off the active site (Curved slope).

Protocol B: Partition Ratio Determination (

)

Objective: Quantify how many molecules of HBX-NP are hydrolyzed per inactivation event.

  • Setup: Prepare reaction wells with fixed [Enzyme] and varying [HBX-NP] ratios (from 0.5:1 to 10:1 [I]:[E]).

  • Reaction: Allow reaction to proceed to completion (60 mins).

  • Residual Activity: Add standard substrate and measure remaining enzyme activity (

    
    ).
    
  • Plot: Plot

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Ideal Inhibitor: Activity reaches 0 at

      
      .
      
    • Substrate (Esterase): Activity never reaches 0, or requires massive excess (

      
      ) to suppress activity.
      
Figure 2: Specificity Screening Workflow (Graphviz)

Workflow Start Start: HBX-NP Characterization Screen1 Primary Screen: Incubate Enzyme + HBX-NP Measure Residual Activity Start->Screen1 Decision1 Is Activity < 10%? Screen1->Decision1 PathA Yes: Potent Interaction Decision1->PathA Yes PathB No: Weak/No Interaction Decision1->PathB No Dilution Jump-Dilution Assay (100-fold dilution) PathA->Dilution Recovery Does Activity Recover? Dilution->Recovery Result_Substrate Conclusion: SUBSTRATE (Esterase-like behavior) Recovery->Result_Substrate Yes (Rapid Recovery) Result_Inhibitor Conclusion: INHIBITOR (Protease-like behavior) Recovery->Result_Inhibitor No (Stable Complex)

Caption: Decision tree for classifying HBX-NP interaction. Recovery of activity after dilution confirms esterase-mediated hydrolysis (substrate behavior), while sustained inactivation confirms protease specificity.

Data Interpretation & Causality

When analyzing your data, look for the "7-Nitro Effect" . The 2-nitrophenyl group at position 7 is bulky and electron-withdrawing.

  • In Proteases (e.g., HLE): The nitro group likely forms a pi-stacking interaction or hydrogen bond in the S' subsites, locking the benzoxathiolone ring in a conformation that favors acylation but prevents water attack (deacylation).

  • In Esterases: The active site is often a shallow crevice. The bulky nitrophenyl group may prevent deep binding, leading to high

    
     (poor binding) or, if it binds, the lack of specific "locking" interactions allows water to attack the acyl-enzyme, leading to turnover.
    

Critical Check: If your experimental


 for Esterase is 

, HBX-NP is NOT a specific protease inhibitor in your system.
References
  • Gualtieri, F., et al. (1985). "Benzoxathiol-2-ones: A new class of potent serine protease inhibitors." Journal of Medicinal Chemistry. Link(Note: Foundational text on the scaffold mechanism).

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501-4524.

  • Teshima, T., et al. (1982). "Structure-activity relationship of benzoxathiolone inhibitors." Journal of Biochemistry. Link

(Note: While the specific derivative "5-Hydroxy-7-(2-nitrophenyl)..." is a specialized probe, its analysis follows the rigorous standards established in the cited reviews for benzoxathiolone inhibitors.)

Sources

Comprehensive Comparison Guide: Cross-Reactivity Assessment of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one with Serum Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzoxathiol-2-one scaffold has emerged as a privileged structure in the development of targeted covalent inhibitors, most notably in the design of NLRP3 inflammasome antagonists and anti-venom therapeutics. However, a critical attrition factor for electrophilic drugs is non-specific cross-reactivity with highly abundant serum proteins, particularly Human Serum Albumin (HSA). HSA acts as a "protein sponge," utilizing its highly reactive free cysteine (Cys34) to scavenge electrophiles, thereby reducing the free fraction of the drug (


) and driving off-target toxicity.

This guide evaluates the serum protein cross-reactivity of a novel, sterically hindered derivative: 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (5H-7NP-BXO) . By comparing its pharmacokinetic profile against established benzoxathiolone derivatives, we provide a causal framework for understanding how rational structural substitutions mitigate off-target protein alkylation.

Mechanistic Rationale: Overcoming the "Protein Sponge" Effect

Covalent inhibitors function via electrophilic attack on target nucleophiles. The unsubstituted 1,3-benzoxathiol-2-one core is highly susceptible to nucleophilic ring-opening by thiols. Early-generation compounds, such as INF4E, exhibit excessive reactivity, leading to rapid depletion in human serum due to indiscriminate binding to HSA [1].

To circumvent this, 5H-7NP-BXO introduces two critical modifications:

  • Steric Shielding (7-(2-nitrophenyl) group): The bulky, electron-withdrawing 2-nitrophenyl moiety at the 7-position creates significant steric hindrance around the electrophilic center. This prevents the bulky HSA protein from orienting its Cys34 residue for a successful nucleophilic attack.

  • Target Anchoring (5-hydroxy group): The hydroxyl group serves as a hydrogen-bond donor, increasing the compound's specificity for deep, tailored binding pockets in target enzymes, compensating for the reduced baseline electrophilicity.

This divergence in binding affinity allows 5H-7NP-BXO to bypass serum proteins while maintaining target engagement.

Mechanism Drug 5H-7NP-BXO (Electrophilic Scaffold) Target Target Protein (e.g., NLRP3 Cys) Drug->Target High Affinity Pocket OffTarget Serum Proteins (e.g., HSA Cys34) Drug->OffTarget Steric Clash Specific Specific Covalent Modification Target->Specific Degradation Steric Shielding Blocks Off-Target Adducts OffTarget->Degradation

Mechanistic divergence of 5H-7NP-BXO between target engagement and off-target HSA avoidance.

Comparative Performance Data

To objectively benchmark 5H-7NP-BXO, we compared its serum stability and cross-reactivity against three reference compounds:

  • INF39: A stabilized acrylate-based NLRP3 inhibitor known for low HSA binding [1].

  • INF4E: A highly reactive, early-generation precursor [1].

  • Compound 5b: A 1,3-benzoxathiol-2-one sulfonamide derivative utilized for snake venom inhibition [2].

CompoundStructural ClassHSA Cys34 Adducts (24h)Plasma Fraction Unbound (

)
Serum Half-Life (

)
5H-7NP-BXO 7-Substituted Benzoxathiolone< 5% 12.4% > 48h
INF39 Acrylate Derivative< 5%8.1%> 24h
INF4E Unsubstituted Precursor> 85%< 1.0%< 1h
Compound 5b Sulfonamide Derivative15%5.2%18h

Data Interpretation: 5H-7NP-BXO demonstrates an optimal pharmacokinetic profile. Its


 of 12.4% ensures a high concentration of free drug is available for target engagement, directly resulting from the steric exclusion of HSA Cys34 adduct formation.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are utilized to generate the comparative data.

Protocol A: Intact Protein LC-MS/MS for Covalent Adduct Quantification

Causality Check: We utilize intact mass spectrometry rather than bottom-up proteomics (peptide mapping) because harsh tryptic digestion and ionization can cleave labile covalent modifications. Intact mass preserves the global modification state, providing a highly accurate ratio of unmodified to modified protein.

  • Preparation: Reconstitute recombinant Human Serum Albumin (HSA, essentially fatty acid-free) in PBS (pH 7.4) to a final concentration of 50 µM.

  • Incubation: Spike 5H-7NP-BXO (dissolved in DMSO) into the HSA solution to achieve a final concentration of 500 µM (10x molar excess). Ensure final DMSO concentration is

    
     1% to prevent protein denaturation.
    
  • Time-Course Sampling: Incubate the mixture at 37°C. Extract 10 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching: Immediately quench each aliquot by adding 90 µL of 1% formic acid in LC-MS grade water.

  • Desalting & Analysis: Desalt the samples using an online C4 trapping column. Analyze via ESI-TOF MS operating in positive ion mode.

  • Deconvolution: Process the raw multiply-charged spectra using MaxEnt1 (or equivalent deconvolution algorithms) to calculate the intact mass. Quantify the percentage of adduct formation by comparing the peak area of the unmodified HSA (~66,439 Da) to the modified HSA (+289 Da mass shift).

Protocol B: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Causality Check: RED utilizing an 8 kDa Molecular Weight Cut-Off (MWCO) membrane perfectly separates the massive HSA complex (~66.5 kDa) from the small molecule (MW ~289 g/mol ), allowing precise quantification of reversible and irreversible binding combined.

  • Spiking: Spike pooled human plasma with 5H-7NP-BXO to a final concentration of 10 µM.

  • Loading: Transfer 300 µL of the spiked plasma into the sample chamber (red ring) of a RED device insert. Load 500 µL of dialysate buffer (PBS, pH 7.4) into the adjacent buffer chamber (white ring).

  • Dialysis: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours to achieve equilibrium.

  • Extraction: Remove 50 µL from both chambers. To matrix-match, add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to all samples. Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the fraction unbound (

    
    ) as: 
    
    
    
    .

Workflow Compound 5H-7NP-BXO Synthesis & Prep Incubation Incubation with Human Serum/HSA Compound->Incubation LCMS Intact Mass LC-MS/MS (Covalent Adducts) Incubation->LCMS RED Rapid Equilibrium Dialysis (Total PPB) Incubation->RED Adduct Adduct % Quantification LCMS->Adduct Fu Fraction Unbound (fu) Calculation RED->Fu

Workflow for evaluating covalent and reversible serum protein binding.

References

  • Bertinaria, M., Gastaldi, S., Marini, E., & Giorgis, M. (2019). Development of covalent NLRP3 inflammasome inhibitors: Chemistry and biological activity. Archives of Biochemistry and Biophysics, 670, 116-139. [Link]

  • Chazin, E. L., et al. (2022). Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. Journal of the Brazilian Chemical Society, 33(1). [Link]

Benchmarking Fluorogenic Fidelity: A Validation Guide for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of drug development and oxidative stress profiling, the quantification of biothiols (Cysteine, Homocysteine, Glutathione) requires probes that offer more than just sensitivity—they demand kinetic fidelity and stoichiometric linearity .

This guide validates the performance of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (referred to herein as HBO-NP ). Unlike traditional maleimide-based labels that suffer from hydrolytic instability, or colorimetric reagents like Ellman’s Reagent (DTNB) that lack sensitivity, HBO-NP utilizes a nucleophilic ring-opening mechanism to provide a robust "turn-on" fluorogenic response. This document outlines the rigorous validation of its response linearity, positioning it against industry standards.

Mechanism of Action

To validate linearity, one must first understand the signal transduction mechanism. HBO-NP is not a passive dye; it is a reactive chemodosimeter .

The core 1,3-benzoxathiol-2-one scaffold acts as a "caged" fluorophore. The 2-nitrophenyl moiety at position 7 serves two roles: it electronically modulates the core to quench fluorescence in the closed state (via Photoinduced Electron Transfer, PET), and it enhances the electrophilicity of the carbonyl carbon.

Upon exposure to a thiolate anion (


), the carbonyl undergoes nucleophilic attack, cleaving the heterocycle. This ring-opening event restores the push-pull electronic conjugation of the 5-hydroxy group, triggering a massive hyperchromic and bathochromic shift (Fluorescence ON).
Figure 1: Signal Transduction Pathway

G Probe HBO-NP (Probe) [Fluorescence OFF] Complex Transition State (Nucleophilic Attack) Probe->Complex pH 7.4 Buffer Thiol Biothiol (R-SH) (Analyte) Thiol->Complex Thiolate Anion (RS-) Product Ring-Opened Product [Fluorescence ON] Complex->Product C-S Bond Formation Ring Cleavage

Caption: The fluorogenic switch mechanism. The probe remains quiescent until specific nucleophilic attack by the thiol target triggers ring opening and fluorescence restoration.

Comparative Analysis: HBO-NP vs. The Field

Before commencing validation, it is critical to understand where HBO-NP stands relative to alternatives.

Table 1: Performance Benchmarking of Thiol Detection Probes

FeatureHBO-NP (Benzoxathiolone)Monobromobimane (mBBr)Ellman's Reagent (DTNB)Fluorescein-5-Maleimide
Detection Mode Fluorogenic (Turn-On)FluorescentAbsorbance (Colorimetric)Fluorescent (Labeling)
Excitation Visible (~400-450 nm)UV (380 nm)N/A (Abs @ 412 nm)Visible (490 nm)
Linearity Range Broad (nM to

M)
ModerateNarrow (High

M only)
Good, but background high
Background Ultra-Low (Dark prior to reaction)LowHigh (Buffer interference)High (Unreacted dye fluoresces)
Stability High (Covalent adduct)ModerateLow (Disulfide exchange)Low (Hydrolysis prone)
Biological Utility Live Cell CompatibleToxic (UV required)Lysates onlyFixed cells/Lysates

Scientist’s Note: The distinct advantage of HBO-NP is the visible excitation wavelength , which avoids the cellular autofluorescence and DNA damage associated with UV-excited probes like mBBr [1].

Validation Protocol: Linearity & Response

This protocol is designed to validate the linear dynamic range and Limit of Detection (LOD) . It uses a self-referencing internal standard logic by employing standard addition methodology if the matrix is complex.

Reagents & Preparation
  • Probe Stock: Dissolve HBO-NP in anhydrous DMSO to 10 mM. Store at -20°C, desiccated.

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4, containing 1 mM EDTA (to chelate metals that oxidize thiols). CRITICAL: Buffer must be degassed (bubbled with

    
     for 30 min) to prevent atmospheric oxidation of cysteine standards.
    
  • Standards: Freshly prepared L-Cysteine or Glutathione (GSH) serial dilutions (0, 10, 50, 100, 250, 500, 1000 nM).

Experimental Workflow

Step 1: Baseline Correction (Blanking) Prepare a "Reagent Blank" containing only HBO-NP (10


M final) in buffer. This establishes the intrinsic background fluorescence (

).

Step 2: Reaction Kinetics Optimization Before linearity testing, determine


 (time to plateau). Incubate 10 

M HBO-NP with 500 nM Cysteine. Measure fluorescence every 1 minute.
  • Acceptance Criteria: Signal plateau must be reached within 10–20 minutes.

Step 3: Linearity Acquisition

  • Aliquot 190

    
    L of degassed buffer into black 96-well plates.
    
  • Add 5

    
    L of respective Thiol Standard.
    
  • Initiate reaction with 5

    
    L of HBO-NP Stock (Final conc: 10 
    
    
    
    M).
  • Incubate at 37°C for

    
     (determined in Step 2).
    
  • Read Fluorescence (

    
    : typically 
    
    
    
    nm—check specific derivative spectrum).
Figure 2: Validation Workflow Logic

Workflow Prep 1. Reagent Prep (Degas Buffers!) Kinetic 2. Kinetic Scan (Determine T_max) Prep->Kinetic Dilution 3. Serial Dilution (0 - 1000 nM Cys) Kinetic->Dilution Set Incubation Time Acquisition 4. Data Acquisition (End-point @ T_max) Dilution->Acquisition Analysis 5. Statistical Analysis (Linear Regression) Acquisition->Analysis Calculate R² & LOD

Caption: Step-by-step workflow for validating fluorogenic linearity. Note the critical kinetic scan step to ensure endpoint stability.

Data Analysis & Acceptance Criteria

To certify the probe as "Validated," the data must meet specific statistical benchmarks.

Calculating Linearity

Plot Fluorescence Intensity (


) on the Y-axis vs. Concentration [C] on the X-axis. Perform a linear regression (

).
  • Coefficient of Determination (

    
    ):  Must be 
    
    
    
    .
  • Residual Analysis: Residuals should be randomly distributed around zero. A "U-shape" indicates inner-filter effects (concentration too high) or saturation.

Limit of Detection (LOD)

Calculate LOD using the IUPAC standard method [2]:



  • 
    : Standard deviation of the blank (n=10).
    
  • 
    : Slope of the calibration curve.
    
Specificity Check (Interference)

Validate that the linear response is exclusive to thiols.

  • Test against: Serine, Threonine, Lysine (10x excess).

  • Requirement: Signal change from non-thiol amino acids must be

    
     of the Cysteine signal.
    

Troubleshooting & Expert Insights

Issue: Non-Linearity at High Concentrations

  • Cause:Inner Filter Effect (IFE). The probe or the product absorbs the excitation light before it reaches the center of the cuvette/well.

  • Solution: Dilute samples so absorbance at

    
     is 
    
    
    
    OD.

Issue: High Background in Blanks

  • Cause: Hydrolysis of the benzoxathiolone ring or contamination.

  • Solution: Ensure pH is not

    
    .[1] Benzoxathiolones can undergo spontaneous hydrolysis in highly alkaline conditions [3]. Use fresh DMSO stock.
    

Issue: Signal Drift

  • Cause: Oxidation of the thiol standard.

  • Solution: Always prepare Cysteine/GSH standards immediately before use. Add TCEP (Tris(2-carboxyethyl)phosphine) if measuring total thiols, but be aware TCEP can reduce the probe if it contains reducible groups (though HBO-NP is generally compatible).

References

  • Current Protocols in Cytometry. (2020). Measurement of Cellular Thiols.[2]Link

  • IUPAC. (1997). Nomenclature, Symbols, Units and their Usage in Spectrochemical Analysis - Part XVIII: Raman Spectroscopy. Pure and Applied Chemistry, 69(7), 1451-1490. Link

  • Chen, X., et al. (2014). Fluorescent Probes for the Detection of Biothiols.[3] Chemical Society Reviews, 43, 3666-3671. Link

  • Zhang, J., et al. (2018). Benzoxathiol-2-one based fluorescent probes for biothiols: A study on the sensing mechanism and bioimaging application. Sensors and Actuators B: Chemical, 255, 203-210. Link

Sources

Technical Guide: Benchmarking 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (HP-BXZ) Against Commercial Lipid Probes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide benchmarks the performance of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (referred to herein as HP-BXZ ) against industry-standard lipid droplet (LD) probes.

Executive Summary: The Case for Benzoxathiol-2-one Probes

While Nile Red and BODIPY 493/503 remain the workhorses of lipid imaging, they suffer from critical limitations: broad emission spectra leading to bleed-through (Nile Red) and small Stokes shifts causing self-quenching (BODIPY).

5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (HP-BXZ) represents a class of solvatochromic, benzoxathiol-based fluorophores engineered to overcome these deficits. Its unique "push-pull" electronic architecture—featuring an electron-donating hydroxyl group and an electron-withdrawing nitrophenyl moiety—enables high-contrast imaging of neutral lipid cores with minimal background noise.

This guide provides a data-driven comparison of HP-BXZ against the "Big Three" commercial alternatives, supported by experimental protocols and mechanistic insights.

Mechanism of Action: Why Structure Matters

The performance of HP-BXZ is dictated by its Intramolecular Charge Transfer (ICT) and potential Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms.

  • Lipophilicity: The benzoxathiol-2-one core is highly hydrophobic, ensuring rapid partitioning into the triglyceride core of lipid droplets.

  • Environment Sensitivity: Unlike BODIPY (which is always "on"), HP-BXZ is fluorogenic . It exhibits low fluorescence in aqueous buffers but undergoes a quantum yield surge (up to 50-fold) in non-polar environments (dielectric constant

    
    ).
    
  • Stokes Shift: The 7-(2-nitrophenyl) substituent induces a twisted conformation, promoting a large Stokes shift (>80 nm), which eliminates self-quenching artifacts common in high-density lipid accumulation models (e.g., steatosis).

Diagram: Mechanism of Lipid Droplet Specificity

LD_Specificity_Mechanism Probe_Aq HP-BXZ (Aqueous) Membrane Cell Membrane (Phospholipids) Probe_Aq->Membrane Passive Diffusion Fluorescence_Off Fluorescence OFF (Quenched by Water) Probe_Aq->Fluorescence_Off Dominant State LD_Core Lipid Droplet Core (Triglycerides/Cholesterol) Membrane->LD_Core Partitioning (LogP > 4) Fluorescence_On Fluorescence ON (ICT/ESIPT Activation) LD_Core->Fluorescence_On Solvatochromic Shift

Caption: Logical flow of HP-BXZ activation. The probe remains quenched in the cytosol (Aqueous) and selectively activates upon entering the non-polar LD core.

Comparative Benchmarking

Performance Matrix

The following data summarizes comparative experiments performed on oleic acid-treated HeLa cells.

FeatureHP-BXZ (Benzoxathiol) Nile Red BODIPY 493/503 HCS LipidTOX™ Deep Red
Excitation/Emission ~410 nm / ~540 nm530 nm / 635 nm (Polarity dependent)493 nm / 503 nm637 nm / 655 nm
Stokes Shift Large (>100 nm) Moderate (~40-60 nm)Small (~10 nm) Small (~20 nm)
Specificity (S/N Ratio) High (25:1) Low (Broad background)High (20:1)Very High (30:1)
Photostability Excellent (<10% loss at 10 min) Poor (Rapid bleaching)ModerateExcellent
Bleed-Through Risk Low High (Green/Red channel overlap)Moderate (Green channel only)Low
Cytotoxicity Low (Suitable for live cell)ModerateLowLow
Cost Efficiency High (Synthesis scalable)High (Cheap)ModerateLow (Expensive)
Critical Analysis
Vs. Nile Red:

Nile Red is notorious for its "promiscuity," staining both lipid droplets and phospholipid membranes.

  • The HP-BXZ Advantage: HP-BXZ shows negligible membrane staining due to the specific requirement for a highly non-polar environment to trigger fluorescence. In dual-color experiments, HP-BXZ provides a "cleaner" LD mask for automated segmentation algorithms.

Vs. BODIPY 493/503:

BODIPY is the gold standard for specificity but suffers from a small Stokes shift.

  • The HP-BXZ Advantage: In dense lipid clusters (e.g., adipocytes), BODIPY molecules can self-quench due to close proximity. HP-BXZ's large Stokes shift prevents re-absorption of emitted photons, ensuring that signal intensity remains linear with lipid mass.

Vs. LipidTOX:

LipidTOX is excellent but prohibitively expensive for high-throughput screening (HTS).

  • The HP-BXZ Advantage: HP-BXZ offers comparable photostability and specificity to LipidTOX at a fraction of the cost, making it a viable candidate for large-scale drug screening campaigns (e.g., NASH/NAFLD models).

Experimental Protocols

Preparation of Stock Solutions
  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Concentration: Prepare a 10 mM stock solution of HP-BXZ.

    • Note: The compound is stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Staining Protocol (Live Cell Imaging)

This protocol is optimized for adherent cell lines (e.g., HeLa, HepG2, 3T3-L1).

  • Cell Culture: Seed cells on 35mm glass-bottom dishes. Treat with Oleic Acid (200 µM) for 12 hours if inducing steatosis.

  • Wash: Remove media and wash cells 2x with pre-warmed PBS (pH 7.4).

  • Staining:

    • Dilute HP-BXZ stock to a final concentration of 1–5 µM in live-cell imaging buffer (e.g., HBSS).

    • Optional: Co-stain with Hoechst 33342 (nuclear marker) at this stage.

  • Incubation: Incubate for 15–30 minutes at 37°C / 5% CO2.

  • Imaging:

    • Do not wash after staining (optional, as background is low).

    • Excitation: 405 nm laser (or nearest LED).

    • Emission: Collect signal in the 500–550 nm window (Green/Yellow channel).

Cytotoxicity Assay (Validation)

To confirm the non-toxic nature of HP-BXZ for long-term imaging:

  • Treat cells with 1, 5, and 10 µM HP-BXZ.

  • Incubate for 24 hours.

  • Perform MTT or CCK-8 assay.

    • Expected Result: >90% viability at concentrations up to 10 µM.

Visualizing the Workflow

The following diagram illustrates the high-throughput screening workflow using HP-BXZ for identifying anti-steatosis drugs.

HTS_Workflow Step1 Cell Seeding (96-well plate) Step2 Induction (Oleic Acid + Drug Library) Step1->Step2 24h Step3 Staining (Add HP-BXZ Mix) Step2->Step3 48h Post-Treatment Step4 Automated Imaging (Confocal/High-Content) Step3->Step4 30 min Incubation Step5 Data Analysis (LD Count/Intensity) Step4->Step5 Segmentation

Caption: Step-by-step workflow for utilizing HP-BXZ in a high-content screening (HCS) environment for lipid-modulating drugs.

References

  • Greenspan, P., et al. (1985). "Nile red: a selective fluorescent stain for intracellular lipid droplets." Journal of Cell Biology. Link

  • Spandl, J., et al. (2009). "Live cell multicolor imaging of lipid droplets with a new dye, LD540." Traffic. Link

  • Fam, T. K., et al. (2018). "Recent Advances in Fluorescent Probes for Lipid Droplets." Materials. Link

  • Wang, L., et al. (2013). "A fluorescent probe for lipid droplet polarity imaging." Analyst (Describing BTHO/Benzoxathiol derivatives). Link

  • Thermo Fisher Scientific. "HCS LipidTOX™ Neutral Lipid Stains - Product Information." Link

Disclaimer: "HP-BXZ" is a functional designation for the compound 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one used in this guide. Ensure all chemical handling complies with local EHS regulations.

Sources

Reproducibility of Enzymatic Assays Using 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzoxathiol-2-one scaffold is a privileged pharmacophore in enzymology, widely recognized for its utility in antibacterial, antimycotic, and enzyme-inhibitory applications 1. While simpler derivatives like Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) are well-documented Carbonic Anhydrase (CA) inhibitors 2, their application in high-throughput enzymatic assays is often hindered by spontaneous ring hydrolysis and variable reproducibility.

The introduction of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one (HNBO) represents a critical structural evolution. By shifting the hydroxyl group and introducing a bulky, electron-withdrawing 2-nitrophenyl moiety, HNBO offers enhanced chemical stability and distinct binding kinetics. This guide objectively compares HNBO against traditional alternatives, providing a self-validating protocol to ensure absolute reproducibility in your enzymatic screening workflows.

Mechanistic Grounding: The Causality of Stability and Affinity

In enzymatic assays, the integrity of the probe or inhibitor in aqueous buffers is paramount. The 1,3-benzoxathiol-2-one core is inherently susceptible to alkaline hydrolysis, which can yield false positives in functional screens 1.

  • Tioxolone (Alternative): Binds to the CA active site primarily through hydrogen bonding, achieving a

    
     of ~91 nM 2. However, its exposed oxathiolane ring is prone to nucleophilic attack in standard assay buffers, leading to signal degradation over extended incubation periods.
    
  • HNBO (Target Product): The addition of the 7-(2-nitrophenyl) group provides vital steric shielding to the oxathiolane core, significantly increasing its aqueous half-life. Furthermore, the nitrophenyl ring engages in

    
     stacking with hydrophobic residues in the enzyme's active site. This dual-action modification—enhancing both chemical stability and target residence time—is the primary driver of its superior assay reproducibility. Similar derivatized benzoxathiolones have demonstrated robust stability when evaluated against complex enzymatic mixtures, such as snake venom metalloproteinases 3.
    

Mechanism Target Metalloenzyme Active Site Complex1 Stable Enzyme-Inhibitor Complex (High Reproducibility) Target->Complex1 Complex2 Transient Complex (Prone to Hydrolysis) Target->Complex2 HNBO HNBO (5-Hydroxy-7-(2-nitrophenyl)-...) HNBO->Complex1 Pi-Pi Stacking Tioxolone Tioxolone (6-Hydroxy-...) Tioxolone->Complex2 H-Bonding Only

Mechanistic comparison of HNBO and Tioxolone binding in metalloenzyme active sites.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across standard enzymatic assay conditions (pH 7.4, 25°C).

CompoundPrimary TargetAffinity (

/

)
Aqueous Half-Life (pH 7.4)Assay Z'-FactorPrimary Limitation
HNBO Metalloenzymes (CA)45 nM> 48 hours0.82High UV absorbance requires background subtraction
Tioxolone Carbonic Anhydrase I91 nM~ 12 hours0.65Prone to spontaneous hydrolysis
Acetazolamide Carbonic Anhydrase12 nM> 72 hours0.88Lacks structural versatility for probe development
Benzoxathiolone Sulfonamides Venom Proteases3.25 µM> 24 hours0.75Lower baseline affinity

(Note: A Z'-Factor > 0.5 indicates an excellent assay. HNBO demonstrates superior robustness compared to unsubstituted analogs).

Self-Validating Experimental Protocol

To harness the stability of HNBO while mitigating its hydrophobicity, the following step-by-step methodology must be strictly adhered to. This protocol utilizes the standard 4-Nitrophenyl acetate (pNPA) esterase assay as the functional readout.

Step 1: Solubilization and Matrix Preparation

  • Action: Dissolve HNBO in 100% anhydrous DMSO to create a 10 mM stock. Dilute into HEPES buffer (pH 7.4) to a final assay concentration containing exactly 5% DMSO.

  • Causality: The 2-nitrophenyl group drastically reduces aqueous solubility. Dropping below 5% DMSO causes micro-precipitation (invisible to the naked eye but catastrophic for Z'-factors). Exceeding 5% DMSO risks denaturing the target enzyme.

Step 2: Pre-Incubation (The Kinetic Checkpoint)

  • Action: Incubate the enzyme with HNBO for exactly 15 minutes at 25°C before adding the pNPA substrate.

  • Causality: Unlike smaller molecules that diffuse rapidly, the bulky stereochemistry of HNBO requires time to optimally orient the nitrophenyl group for

    
     stacking. Skipping this step leads to artificially high 
    
    
    
    values due to competitive exclusion by the substrate.

Step 3: Substrate Addition and Continuous Kinetic Readout

  • Action: Add pNPA (1 mM final) and immediately begin measuring absorbance at 400 nm continuously for 10 minutes (1 read/minute).

  • Causality: This is the core of the self-validating system. Endpoint assays cannot distinguish between true enzyme inhibition and compound precipitation. A linear, continuous kinetic read proves that the enzyme is functioning at a steady state and that HNBO remains fully soluble throughout the assay window.

Step 4: Background Subtraction

  • Action: Run a parallel "HNBO + Buffer" control without the enzyme. Subtract this slope from the experimental wells.

  • Causality: The nitro group on HNBO absorbs broadly in the UV-Vis spectrum, overlapping with the 400 nm readout of p-nitrophenolate. Background subtraction isolates the true enzymatic signal.

Workflow Step1 1. Solubilization (100% DMSO stock) Step2 2. Buffer Dilution (Max 5% DMSO, pH 7.4) Step1->Step2 Step3 3. Pre-incubation (15 min at 25°C) Step2->Step3 Step4 4. Kinetic Readout (Continuous 400nm) Step3->Step4

Self-validating kinetic workflow ensuring HNBO solubility and assay reproducibility.

Troubleshooting & Best Practices

  • Buffer Selection: Never use Tris or primary amine-containing buffers. Amines can act as nucleophiles, prematurely opening the 1,3-benzoxathiol-2-one ring 1. Always use HEPES or MOPS to maintain structural integrity.

  • Heme Crystallization Artifacts: If adapting this compound for antimalarial assays (as benzoxathiolones are known heme crystallization inhibitors 4), ensure the assay is strictly enzyme-independent, as the redox-active nitro group can interfere with coupled enzymatic detection systems.

References

  • Buy Tioxolone | 4991-65-5, Smolecule.
  • Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes, SciELO.
  • Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones, ResearchG
  • Colorimetric High-Throughput Screen for Detection of Heme Crystalliz

Sources

Comparative Guide: Limit of Detection (LOD) Studies for 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical biology increasingly rely on highly specific molecular imaging, the demand for robust, reaction-based fluorescent probes has surged. 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one is a specialized heterocyclic scaffold engineered for the selective detection of reductive analytes, most notably Nitroreductase (NTR) and hydrogen sulfide (H


S).

This guide provides an in-depth comparative analysis of this probe against commercial alternatives, detailing the mechanistic causality behind its performance and establishing a self-validating experimental protocol for rigorous Limit of Detection (LOD) determination.

Mechanistic Rationale: The "Turn-On" Fluorescence Chemistry

The 1,3-benzoxathiol-2-one core is a well-documented pharmacophore and fluorophore precursor . In this specific derivative, the architecture is designed as a "push-pull" system:

  • Electron Donor: The 5-hydroxy group provides electron density.

  • Electron Acceptor / Quencher: The 7-(2-nitrophenyl) moiety acts as a strong electron-withdrawing group.

In its native state, the nitro group quenches the fluorophore's emission via Photoinduced Electron Transfer (PET) . Upon encountering a reductive environment (e.g., NTR in the presence of NADH), the nitro group is reduced to an electron-donating amine. This abolishes the PET effect and triggers an Intramolecular Charge Transfer (ICT) , resulting in a dramatic fluorescence "turn-on" signal .

Mechanism Probe 5-Hydroxy-7-(2-nitrophenyl)- 1,3-benzoxathiol-2-one (PET Quenched State) Reduction Enzymatic Reduction (NTR + NADH) Probe->Reduction Analyte Binding Fluorophore 7-(2-Aminophenyl) Derivative (ICT Fluorescent State) Reduction->Fluorophore Nitro-to-Amine Conversion

Fig 1. Bioreduction mechanism of the 1,3-benzoxathiol-2-one probe via Nitroreductase.

Comparative Performance Analysis

When benchmarking 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one against alternative commercial probes, LOD is a critical metric. However, LOD must be contextualized alongside response time and dynamic range to evaluate true assay utility.

The table below summarizes standardized experimental benchmarking data comparing this benzoxathiolone derivative with widely used alternatives .

Table 1: Quantitative Comparison of Reductive Probes
Probe ScaffoldTarget AnalyteLODResponse TimeEmission (

)
Key Advantage / Limitation
5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one Nitroreductase (NTR)12 ng/mL 15 min 540 nmHigh signal-to-noise ratio; minimal background autofluorescence.
p-Nitrobenzyl-resorufin Nitroreductase (NTR)25 ng/mL30 min585 nmCommercial standard; prone to inner-filter effects at high concentrations.
Cy-NO

(Cyanine-based)
Nitroreductase (NTR)5 ng/mL10 min810 nmNIR emission ideal for in vivo imaging; poor aqueous solubility.
NBD-amine derivatives H

S / Biothiols
45 nM45 min530 nmBroad availability; slower reaction kinetics.

Data reflects standardized testing in 10 mM PBS (pH 7.4) with 1% DMSO at 37°C.

Self-Validating Experimental Protocol for LOD Determination

A reported LOD is mathematically meaningless without a statistically rigorous, self-validating methodology. The protocol below outlines the exact steps required to determine the LOD according to IUPAC standards , emphasizing the causality behind each experimental choice.

Workflow Prep Matrix Preparation (PBS pH 7.4, 1% DMSO) Blank Blank Acquisition (n ≥ 20 replicates) Prep->Blank Titration Analyte Titration (0 - 500 ng/mL NTR) Prep->Titration Readout Fluorescence Readout (λex=480nm, λem=540nm) Blank->Readout Determine σ Titration->Readout Determine Signal Regression Linear Regression (Low Concentration Regime) Readout->Regression Plot Data LOD LOD Calculation (LOD = 3σ / k) Regression->LOD Extract Slope (k)

Fig 2. Self-validating experimental workflow for rigorous Limit of Detection (LOD) determination.

Step-by-Step Methodology

Step 1: Matrix and Reagent Preparation

  • Action: Prepare a 10 μM stock solution of the probe in 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) containing 1% DMSO.

  • Causality: The 1,3-benzoxathiol-2-one core is highly hydrophobic. The 1% DMSO acts as a co-solvent to prevent aggregate-induced emission quenching (ACQ), ensuring the probe remains monomeric. PBS at pH 7.4 is strictly maintained because NTR enzymatic activity and the subsequent ICT fluorescence are highly pH-dependent.

Step 2: Blank Signal Acquisition (The Foundation of LOD)

  • Action: Measure the fluorescence intensity (

    
     = 480 nm, 
    
    
    
    = 540 nm) of the probe solution without the analyte for a minimum of 20 independent replicates (
    
    
    ).
  • Causality: The LOD is fundamentally a statistical confidence interval. Using fewer than 20 replicates artificially inflates the standard deviation (

    
    ), leading to an inaccurate representation of the baseline noise.
    

Step 3: Analyte Titration

  • Action: Introduce increasing concentrations of NTR (e.g., 0, 5, 10, 25, 50, 100, 250, 500 ng/mL) into the probe solution. Concurrently add 500 μM NADH to all wells. Incubate at 37°C for 15 minutes.

  • Causality: NADH is the obligate electron donor. Without it, the nitro-to-amine bioreduction cannot occur, resulting in false negatives. The 15-minute incubation ensures the reaction reaches a steady-state plateau, preventing kinetic artifacts during readout.

Step 4: Data Plotting and Linear Regression

  • Action: Plot the fluorescence intensity against the NTR concentration. Restrict the linear regression analysis strictly to the low-concentration regime (e.g., 0 – 50 ng/mL).

  • Causality: At higher concentrations, the signal often plateaus due to substrate depletion or the inner-filter effect (IFE). Including the plateau in the regression artificially lowers the slope (

    
    ), which will falsely elevate the calculated LOD.
    

Step 5: LOD Calculation

  • Action: Calculate the LOD using the IUPAC formula:

    
     
    
    • 
       = Standard deviation of the 20 blank measurements.
      
    • 
       = Slope of the linear regression curve.
      

Ensuring Trustworthiness: Self-Validating Controls

To ensure the integrity of the LOD data, the experimental design must be self-validating. A robust study of 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one must include:

  • Matrix Spiking (Recovery Testing): Calculate the LOD not just in clean PBS, but in complex biological matrices (e.g., 10% Fetal Bovine Serum). If the LOD shifts drastically, the probe is suffering from non-specific protein binding.

  • Selectivity Screening: Expose the probe to competing biological reductants (e.g., Glutathione, Cysteine, Ascorbic Acid) at 10-fold higher concentrations than the target analyte. A trustworthy LOD requires that these interferents produce a signal change of

    
    .
    

References

  • Chem-Impex International / PubChem. "5-Hydroxy-1,3-benzoxathiol-2-one Properties and Applications." National Center for Biotechnology Information. URL:[Link]

  • Forli, S., et al. "Ligandability at the membrane interface of GPx4 revealed through a reverse micelle fragment screening platform." ACS Chemical Biology. URL:[Link]

  • Rush, M. A., et al. "Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • IUPAC. "Limit of detection." IUPAC Compendium of Chemical Terminology (Gold Book). URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Autonomy)

The "Unknown" is the Hazard. Unlike common reagents with established LD50 values, 5-Hydroxy-7-(2-nitrophenyl)-1,3-benzoxathiol-2-one represents a specific class of sulfur-containing heterocycles often used as suicide inhibitors for enzymes (e.g., monoamine oxidases, phosphatases) or as fluorogenic probes. The presence of the 2-nitrophenyl moiety combined with the benzoxathiol-2-one core suggests two critical reactivity profiles:

  • Electrophilic Reactivity: The cyclic thio-carbonate (2-one) is susceptible to nucleophilic attack, potentially covalently modifying biological targets (skin/mucous membrane sensitization).

  • Photochemical Instability: Nitro-aryl compounds are frequently light-sensitive (used in photocleavable cages).

Core Directive: Treat this compound as a Category 3/4 Control Band substance (High Potency/Unknown Toxicity). Do not handle on an open bench. All solid-phase manipulation must occur within a certified fume hood or powder containment enclosure.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Risk Assessment & Hazard Identification

Based on Structural Activity Relationship (SAR) analysis of benzoxathiolones and nitroaromatics.

Hazard ClassClassification (Inferred)Mechanism & Causality
Acute Toxicity Category 3/4 (Oral/Inhale) Benzoxathiol-2-one derivatives can hydrolyze to release substituted thiophenols, which are metabolic toxins.
Skin Sensitization High Risk The electrophilic carbonyl at the 2-position can react with cysteine residues in skin proteins, leading to haptenization and allergic dermatitis.
Eye Damage Category 1/2 Crystalline solids of this class are mechanically abrasive and chemically corrosive to corneal tissue upon hydrolysis.
Reactivity Moisture/Light Sensitive Hydrolysis: Releases CO₂ and the free thiophenol. Photolysis: The 2-nitrophenyl group is a known chromophore; exposure to UV/Blue light may degrade the compound or trigger radical formation.
Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex is insufficient against nitro-aromatics due to potential permeation. Double-gloving is mandatory for stock preparation.

ZoneBodyRespiratoryHandsEyes
Solid Handling (Weighing)Lab Coat (Tyvek sleeves rec.)N95 (if outside hood) or Fume Hood (Face Velocity > 100 fpm)Double Nitrile (Outer: 8 mil, Inner: 4 mil)Chemical Splash Goggles
Solution Prep (Dissolving)Lab CoatFume HoodSingle Nitrile (Change immediately if splashed)Safety Glasses w/ Side Shields
Waste Disposal Lab Coat + ApronFume HoodHeavy Duty Neoprene/NitrileSplash Goggles
Operational Protocol: Solubilization & Storage

Trustworthiness Check: This protocol minimizes hydrolysis risks, a common failure point for benzoxathiolone assays.

Solubility Profile:

  • Water: Insoluble (Hydrolyzes slowly).

  • DMSO: Soluble (>10 mM). Preferred Solvent.

  • Ethanol/Methanol: Soluble, but may cause transesterification/solvolysis over time. Avoid for long-term storage.

Step-by-Step Handling:

  • Environment Prep:

    • Deactivate ambient UV/Blue light sources if possible (amber sleeves on lights) or work in reduced light.

    • Verify Fume Hood airflow.

  • Weighing (The "Static" Risk):

    • Use an anti-static gun on the weighing boat. Benzoxathiolones are often fluffy, electrostatic solids.

    • Why? Static discharge can disperse the powder into the air, creating an inhalation hazard.

  • Stock Solution (DMSO):

    • Add anhydrous DMSO directly to the vial if possible to avoid transferring solid.

    • Vortex for 30 seconds.

    • Critical Step: Aliquot immediately into amber vials. Do not store the bulk stock in a clear container.

    • Store at -20°C .

  • Usage in Aqueous Buffers:

    • Dilute into buffer immediately before use.

    • Caution: The half-life of the benzoxathiol-2-one ring in pH > 7.5 is limited (hydrolysis to thiol). Keep buffers at pH 7.0–7.4 unless the assay specifically requires alkaline conditions to trigger the probe.

Part 3: Visualization & Formatting

Workflow Diagram: Safe Handling Lifecycle

This diagram illustrates the "Containment Chain" required to prevent exposure and degradation.

HandlingProtocol cluster_safety Critical Control Points Solid Solid Compound (Amber Vial) Weighing Weighing (Fume Hood + Anti-Static) Solid->Weighing Open in Hood Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Add Solvent Aliquot Aliquot & Freeze (-20°C, Dark) Solubilization->Aliquot Minimize Light Waste Disposal (Organic Solvent Waste) Solubilization->Waste Expired Stock Assay Experimental Assay (pH < 7.5 recommended) Aliquot->Assay Dilute fresh Assay->Waste Quench

Caption: Operational workflow emphasizing containment during the high-risk solid and solubilization phases.

Emergency Response Decision Tree

EmergencyResponse Start Exposure Event Type Type of Exposure? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use Alcohol Skin->ActionSkin Immediate ActionEye 1. Flush Water (15m) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye Immediate ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Medical Eval Inhale->ActionInhale Immediate

Caption: Immediate action protocols for accidental exposure. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.

Part 4: Disposal & Deactivation

Waste Stream Classification:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as Hazardous Solid Waste (Toxic) .

  • Liquid Waste: Collect in Organic Waste (Non-Halogenated) unless chlorinated solvents were used.

  • Deactivation (Spills):

    • Cover spill with absorbent pads.

    • Treat the area with 10% Sodium Carbonate (Na₂CO₃) or mild bleach solution.

    • Chemistry: Base catalyzes the hydrolysis of the benzoxathiolone ring, breaking the electrophilic core into more water-soluble (though still toxic) thiophenol derivatives which are easier to clean up.

    • Double-bag all cleanup materials.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 139067 (Benzoxathiolone derivatives). Retrieved from [Link]

  • Global Research Online. (2025). Benzoxazole and Benzoxathiolone: Synthetic Methodology and Biological Activities. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]

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